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Ddao-C6

Cat. No.: B12391589
M. Wt: 420.3 g/mol
InChI Key: WOIASVCPTZINQN-UHFFFAOYSA-N
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Description

Ddao-C6 is a useful research compound. Its molecular formula is C22H23Cl2NO3 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23Cl2NO3 B12391589 Ddao-C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23Cl2NO3

Molecular Weight

420.3 g/mol

IUPAC Name

(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) heptanoate

InChI

InChI=1S/C22H23Cl2NO3/c1-4-5-6-7-8-18(26)28-13-9-10-16-14(11-13)22(2,3)19-17(25-16)12-15(23)21(27)20(19)24/h9-12H,4-8H2,1-3H3

InChI Key

WOIASVCPTZINQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)N=C3C=C(C(=O)C(=C3C2(C)C)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

DDAO-C6: A Technical Guide to a Near-Infrared Fluorescent Probe for Biosensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDAO-C6 is a lipophilic, near-infrared (NIR) fluorescent probe that has emerged as a valuable tool for the sensitive detection of enzymatic activity and protein quantification. Structurally, it is a cridone ester derivative of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. The "C6" designation refers to a hexanoyl (six-carbon acyl) chain attached to the hydroxyl group of the DDAO core via an ester linkage. This ester bond renders the molecule initially non-fluorescent. However, upon enzymatic cleavage by lipases or esterases, the highly fluorescent DDAO fluorophore is released. This "turn-on" mechanism provides a high signal-to-noise ratio, making this compound particularly useful for assays requiring high sensitivity. Its primary applications lie in the detection of lipase activity, which is relevant in various fields from microbiology to the diagnosis of diseases like pancreatitis, and in the quantification of human serum albumin (HSA), a key biomarker for several physiological and pathological conditions. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

The proposed chemical structure of this compound is the hexanoate ester of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one). The core DDAO moiety is a rigid, planar heterocyclic system responsible for the molecule's fluorescent properties upon de-esterification.

Chemical Structure of DDAO Core:

The foundational fluorophore of this compound is 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), also referred to as DDAO[1][2]. Its chemical formula is C₁₅H₁₁Cl₂NO₂ with a molecular weight of 308.16 g/mol [1].

Proposed Chemical Structure of this compound:

Table 1: Physicochemical and Spectroscopic Properties of DDAO and this compound

PropertyDDAO (Hydrolyzed Product)This compound (Probe)Reference(s)
CAS Number 118290-05-42102418-90-4[1]
Molecular Formula C₁₅H₁₁Cl₂NO₂C₂₁H₂₁Cl₂NO₃Inferred
Molecular Weight 308.16 g/mol 422.30 g/mol [1], Inferred
Excitation Wavelength (λex) ~648 nmNon-fluorescent
Emission Wavelength (λem) ~658 nmNon-fluorescent
Appearance Black solidNot specified
Solubility Soluble in DMSOLipophilic, Inferred

Mechanism of Action: Enzymatic Activation

This compound operates as an enzyme-activated "turn-on" fluorescent probe. In its native ester form, the molecule is essentially non-fluorescent due to the quenching of the DDAO fluorophore's emission. The presence of a lipase or esterase enzyme results in the hydrolysis of the ester bond linking the hexanoyl chain to the DDAO core. This enzymatic cleavage releases the free DDAO, which is highly fluorescent in the near-infrared spectrum. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for quantitative measurements.

Enzymatic_Activation DDAOC6 This compound (Non-fluorescent) DDAO DDAO (Fluorescent) DDAOC6->DDAO Hydrolysis HexanoicAcid Hexanoic Acid DDAOC6->HexanoicAcid Lipase Lipase / Esterase Lipase->DDAOC6

Enzymatic activation of the this compound fluorescent probe.

Experimental Protocols and Applications

This compound has been primarily utilized in two key research applications: the detection of lipase activity and the quantification of human serum albumin.

Lipase Activity Assay

The detection of lipase activity is crucial in various research areas, including the study of gut microbiota and the diagnosis of pancreatic diseases. This compound serves as a sensitive substrate for these enzymes.

Representative Experimental Protocol for Lipase Detection:

This protocol is adapted from general fluorometric lipase assays and should be optimized for specific experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

    • Prepare an appropriate assay buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the lipase being studied.

    • Prepare a solution of the lipase sample (e.g., purified enzyme, cell lysate, or biological fluid) in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the lipase sample to the wells.

    • Add the this compound stock solution to the assay buffer to achieve the desired final concentration (e.g., 10 µM).

    • Initiate the reaction by adding the this compound working solution to the wells containing the lipase sample.

    • Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 30 minutes).

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DDAO (e.g., Ex: ~648 nm, Em: ~658 nm).

    • A blank control (assay buffer without lipase) should be included to determine background fluorescence.

    • A standard curve can be generated using known concentrations of a standard lipase to quantify the enzymatic activity in the samples.

Quantitative Data for Lipase Detection:

ParameterValueConditionsReference(s)
Linear Range 0 - 50 µg/mL lipase10 µM this compound, 30 min, 37°C
Excitation Wavelength ~600 nmNot specified
Emission Wavelength ~658 nmNot specified
Human Serum Albumin (HSA) Detection

This compound can also be employed for the quantification of HSA, a protein of significant clinical interest. While the exact mechanism of interaction is not fully detailed in the available literature, it is likely that HSA possesses some esterase-like activity or that the probe binds to HSA in a manner that affects its fluorescence.

Representative Experimental Protocol for HSA Detection:

This protocol is a general guideline and should be optimized for the specific assay requirements.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of HSA standards of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the unknown samples containing HSA, diluted in the same buffer if necessary.

  • Assay Procedure:

    • In a microplate, add the HSA standards and unknown samples to the wells.

    • Add the this compound solution to each well to a final concentration that has been optimized for the assay.

    • Incubate the plate at a controlled temperature for a defined period to allow for the interaction between this compound and HSA.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the DDAO fluorophore.

    • Construct a standard curve by plotting the fluorescence intensity versus the concentration of the HSA standards.

    • Determine the concentration of HSA in the unknown samples by interpolating their fluorescence readings on the standard curve.

Quantitative Data for HSA Detection:

ParameterValueConditionsReference(s)
Detection Limit 8 nMNot specified
Linear Range 50 nM - 5 µMNot specified

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a fluorometric enzyme assay using this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Data Acquisition & Analysis Probe_Prep Prepare this compound Stock Solution Add_Probe Add this compound Working Solution Probe_Prep->Add_Probe Buffer_Prep Prepare Assay Buffer Buffer_Prep->Add_Probe Sample_Prep Prepare Enzyme/HSA Sample Dispense Dispense Sample into Microplate Sample_Prep->Dispense Dispense->Add_Probe Incubate Incubate at Optimal Temperature Add_Probe->Incubate Measure Measure Fluorescence (Ex/Em for DDAO) Incubate->Measure Analyze Analyze Data (Standard Curve) Measure->Analyze Result Quantify Activity/ Concentration Analyze->Result

General workflow for a this compound based fluorescence assay.

Conclusion

This compound is a sensitive and effective near-infrared fluorescent probe for the detection of lipase activity and the quantification of human serum albumin. Its "turn-on" fluorescence mechanism upon enzymatic cleavage of its ester bond provides a high signal-to-noise ratio, making it well-suited for high-throughput screening and diagnostic applications. While further research is needed to fully elucidate its interaction with HSA and to develop standardized protocols for its synthesis and use, the existing data demonstrates its significant potential in various fields of biomedical research and drug development. This guide provides a foundational understanding of this compound for researchers and scientists looking to employ this promising tool in their work.

References

Ddao-C6 as a Fluorescent Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddao-C6 is a near-infrared (NIR) fluorescent probe that has emerged as a valuable tool for the detection of specific enzymatic activities and biomolecules. As a cridone ester derivative, its mechanism of action is centered on an enzymatic activation process that triggers a significant increase in fluorescence, making it a highly sensitive probe for researchers in various fields, including drug development. This guide provides a comprehensive overview of the this compound mechanism, its applications, and detailed experimental considerations.

Core Mechanism of Action

This compound is an enzymatically activatable probe. In its native state, the probe is non-fluorescent or weakly fluorescent. The core principle of its action relies on the enzymatic cleavage of an ester bond within the this compound molecule. This cleavage is catalyzed by specific enzymes, most notably lipases.

Upon hydrolysis of the ester linkage by a target enzyme, the non-fluorescent this compound is converted into its highly fluorescent counterpart, 9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of enzymatic activity in complex biological samples. The reaction is typically rapid and shows a direct correlation between the fluorescence intensity and the concentration of the active enzyme.[1]

The near-infrared excitation and emission profile of the resulting fluorophore is particularly advantageous for biological imaging, as it minimizes background autofluorescence from endogenous molecules, allowing for deeper tissue penetration and clearer imaging.

Physicochemical and Fluorescent Properties

PropertyValue/RangeReference
Excitation Wavelength (Ex) 600 nm[1]
(Hydrolyzed product) 550-600 nm[1]
Emission Wavelength (Em) 658 nm[1]
(Hydrolyzed product) 630-700 nm[1]
Linear Range (Lipase) 0-50 µg/mL

Applications in Research and Drug Development

The primary applications of this compound stem from its specificity towards certain enzymes and proteins, making it a versatile tool for:

  • Lipase Activity Assays: this compound is effectively used to measure the activity of endogenous lipases. This is particularly relevant in the study of metabolic disorders, infectious diseases where microbial lipases are active, and in screening for lipase inhibitors in drug discovery programs.

  • Human Serum Albumin (HSA) Detection: this compound exhibits high specificity for Human Serum Albumin, a crucial protein for transporting a wide variety of endogenous and exogenous substances in the blood. This application is valuable for clinical diagnostics and for studying drug-protein interactions, which is a critical aspect of pharmacology and drug development.

Experimental Protocols

General Considerations:
  • Solubility: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before being diluted in the appropriate assay buffer.

  • Controls: It is essential to include appropriate controls in all experiments. These should include a negative control (without the enzyme or analyte of interest) to determine background fluorescence, and a positive control (with a known amount of active enzyme or analyte) to ensure the probe is functioning correctly.

  • Instrumentation: A fluorescence microplate reader, spectrophotometer, or fluorescence microscope equipped with filters appropriate for the near-infrared range is required for detection.

Protocol 1: In Vitro Lipase Activity Assay

This protocol provides a general framework for measuring lipase activity in a solution.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Lipase standard solution (e.g., from Candida rugosa)

  • Test samples containing lipase

  • 96-well black microplate

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

    • Prepare a serial dilution of the lipase standard in Assay Buffer.

    • Prepare test samples in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the lipase standard dilutions or test samples to the wells of the microplate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time may need to be optimized depending on the enzyme concentration and activity.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~600 nm and emission at ~658 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no enzyme) from all readings.

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Determine the lipase concentration in the test samples by interpolating their fluorescence values on the standard curve.

Protocol 2: Detection of Human Serum Albumin (HSA)

This protocol outlines a method for the detection of HSA in a sample.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Binding Buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Human Serum Albumin (HSA) standard solution

  • Test samples containing HSA

  • 96-well black microplate

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in Binding Buffer to the desired final concentration.

    • Prepare a serial dilution of the HSA standard in Binding Buffer.

    • Prepare test samples in Binding Buffer.

  • Assay Reaction:

    • Add 50 µL of the HSA standard dilutions or test samples to the wells of the microplate.

    • Add 50 µL of the this compound working solution to each well.

    • Mix gently.

  • Incubation:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis:

    • Generate a standard curve and determine the HSA concentration in the test samples as described for the lipase assay.

Signaling Pathway Visualization

While this compound is a probe for enzymatic activity and protein detection, it can be used to monitor the activity of enzymes that are key components of signaling pathways. For example, lipases are involved in the mobilization of fatty acids, which can act as signaling molecules. Hormone-sensitive lipase (HSL), a key enzyme in lipolysis, is activated via the cAMP-dependent protein kinase A (PKA) pathway. A probe like this compound could be employed to study the downstream enzymatic activity resulting from the activation of this pathway.

Below is a representative diagram of the cAMP/PKA signaling pathway leading to the activation of HSL.

Lipase_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Hormone Hormone (e.g., Epinephrine) Receptor GPCR Hormone->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates HSL_active Active HSL HSL_inactive->HSL_active Activates DdaoC6 This compound (Non-fluorescent) HSL_active->DdaoC6 Cleaves Triglycerides Triglycerides FattyAcids Fatty Acids + Glycerol Triglycerides->FattyAcids Hydrolyzes HSL_active DDAO DDAO (Fluorescent) DdaoC6->DDAO Fluorescence Turn-on

Caption: cAMP/PKA pathway activating HSL and subsequent this compound cleavage.

Experimental Workflow for Pathway Analysis

The following workflow illustrates how this compound could be integrated into an experiment to study the effects of a drug candidate on the lipase activity within a signaling pathway.

Experimental_Workflow A Cell Culture (e.g., Adipocytes) B Treatment Groups: 1. Vehicle Control 2. Pathway Stimulator (e.g., Isoproterenol) 3. Stimulator + Drug Candidate A->B C Incubation B->C D Cell Lysis C->D E Addition of this compound Probe D->E F Fluorescence Measurement (Ex/Em = 600/658 nm) E->F G Data Analysis: Compare lipase activity across treatment groups F->G

Caption: Workflow for assessing drug effects on lipase activity.

Conclusion

This compound is a powerful and specific near-infrared fluorescent probe for the detection of lipase activity and human serum albumin. Its "turn-on" mechanism and favorable spectral properties make it an excellent tool for in vitro assays, with potential applications in cell-based imaging and high-throughput screening for drug discovery. By understanding its mechanism of action and employing well-designed experimental protocols, researchers can leverage this compound to gain valuable insights into enzymatic processes and their roles in health and disease.

References

Spectral Properties of Ddao-C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddao-C6 is a notable cridone ester derivative recognized for its utility as an enzymatically activatable near-infrared (NIR) fluorescent probe.[1] Its application is particularly prominent in the detection of human serum albumin (HSA) and in sensing the activity of endogenous lipases from gut microbes.[1] This technical guide provides a comprehensive overview of the known spectral properties of this compound, with a focus on its fluorescence characteristics. It also outlines standardized experimental protocols for the determination of its spectral parameters and presents a visualization of its mechanism of action.

Introduction

This compound belongs to a class of fluorescent probes that exhibit a change in their spectral properties upon interaction with a specific enzyme or protein. In its native state, this compound is an ester that, upon enzymatic hydrolysis, yields a product with distinct fluorescence characteristics.[1] This "turn-on" fluorescence mechanism makes it a valuable tool for bio-sensing applications.

Spectral Properties

The primary spectral characteristic of this compound highlighted in the literature is its fluorescence upon hydrolysis. The parent compound, DDAO, is described as a promising near-infrared (NIR) red fluorescent probe.[2]

Fluorescence

The hydrolyzed form of this compound is fluorescent. The excitation and emission wavelengths are reported in the near-infrared region of the spectrum, which is advantageous for biological imaging due to reduced background autofluorescence from tissues.

Table 1: Fluorescence Properties of this compound Hydrolysate

PropertyWavelength RangeSpecific ValuesApplication Context
Excitation (Ex)550-600 nm[1]600 nmSensing endogenous lipase
Emission (Em)630-700 nm658 nmSensing endogenous lipase
General RangeEx: 591-620 nm (Orange) Em: 621-750 nm (Red)Protease Substrate Class
Absorbance, Molar Extinction Coefficient, and Quantum Yield

Mechanism of Action: Enzymatic Activation

The fluorescence of this compound is dependent on its enzymatic hydrolysis. In the presence of certain enzymes, such as lipases, the ester bond in the this compound molecule is cleaved, leading to the formation of a fluorescent product. This mechanism allows for the detection of enzymatic activity.

Ddao_C6_Activation Ddao-C6_Ester This compound (Non-fluorescent) Hydrolyzed_Ddao Hydrolyzed this compound (Fluorescent) Ddao-C6_Ester->Hydrolyzed_Ddao Enzymatic Hydrolysis Enzyme Lipase Enzyme->Ddao-C6_Ester Fluorescence NIR Fluorescence (Em: ~658 nm) Hydrolyzed_Ddao->Fluorescence Excitation (Ex: ~600 nm)

Caption: Enzymatic activation and fluorescence of this compound.

Experimental Protocols

The following sections outline the methodologies for the characterization of the spectral properties of this compound.

Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Dilute the stock solution to the desired final concentration in the appropriate buffer (e.g., Tris-HCl, pH 8.0) for analysis. Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting the spectral properties.

  • Enzymatic Activation (for fluorescence measurement): For measuring the fluorescent product, incubate the this compound working solution with the enzyme of interest (e.g., lipase) at a specified temperature (e.g., 37°C) for a sufficient duration to allow for hydrolysis.

Absorbance Spectroscopy

Objective: To determine the absorbance maximum (λmax) and molar extinction coefficient (ε) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Record a baseline spectrum using the buffer solution in both the sample and reference cuvettes.

  • Place the this compound working solution in the sample cuvette.

  • Scan a range of wavelengths (e.g., 300-800 nm) to obtain the absorbance spectrum.

  • The wavelength at which the highest absorbance is observed is the λmax.

  • To determine the molar extinction coefficient, prepare a series of this compound solutions of known concentrations.

  • Measure the absorbance of each solution at the λmax.

  • Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε), assuming a path length (l) of 1 cm.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the fluorescence quantum yield of the hydrolyzed this compound.

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

Procedure:

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 658 nm) and scan a range of excitation wavelengths (e.g., 500-650 nm). The peak of this spectrum is the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the determined optimal excitation wavelength and scan a range of emission wavelengths (e.g., 600-750 nm). The peak of this spectrum is the emission maximum.

  • Quantum Yield (Relative Method):

    • Select a standard fluorescent dye with a known quantum yield and similar excitation and emission ranges (e.g., Rhodamine 101).

    • Prepare a series of dilute solutions of both the standard and the hydrolyzed this compound with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield (Φ) can be calculated using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where η is the refractive index of the solvent.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_results Data Output Stock Prepare this compound Stock Solution (DMSO) Working Dilute to Working Solution (Buffer) Stock->Working MassSpec Mass Spectrometry (e.g., ESI-MS) Stock->MassSpec Activated Incubate with Enzyme (e.g., Lipase) Working->Activated Absorbance Absorbance Spectroscopy (UV-Vis) Working->Absorbance Fluorescence Fluorescence Spectroscopy Activated->Fluorescence Abs_Data λ_max Molar Extinction (ε) Absorbance->Abs_Data Fluor_Data Ex/Em Maxima Quantum Yield (Φ) Fluorescence->Fluor_Data MS_Data Molecular Weight Structural Integrity MassSpec->MS_Data

Caption: Workflow for the spectral characterization of this compound.

Mass Spectrometry

Objective: To confirm the molecular weight and purity of the this compound compound.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

  • The resulting spectrum should show a prominent peak corresponding to the [M+H]+ or other adducts of the this compound molecule, confirming its molecular weight.

Conclusion

This compound is a valuable tool for fluorescence-based detection of enzymatic activity, particularly for lipases. Its key spectral features are its near-infrared excitation and emission profiles after hydrolysis. While specific quantitative data such as molar extinction coefficient and quantum yield are not widely published, the experimental protocols outlined in this guide provide a clear path for their determination. A thorough characterization of these properties will further enhance the quantitative application of this compound in biochemical and cell-based assays.

References

The Core Principles of DDAO-C6: A Technical Guide to Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the spectral properties of fluorescent probes is paramount for accurate and reliable experimental results. This technical guide provides an in-depth analysis of the excitation and emission spectra of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-6-hexanoic acid (DDAO-C6), a versatile near-infrared (NIR) fluorescent probe. We will delve into its spectral characteristics, the methodologies for its use, and the enzymatic activation that underpins its function.

Spectral Properties of this compound and its Hydrolysate

This compound is an esterase-activatable probe that is intrinsically non-fluorescent. Upon enzymatic cleavage of the hexanoate group by esterases, such as lipases, it hydrolyzes to the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO). This "turn-on" fluorescent response is central to its application in detecting enzymatic activity.

The spectral characteristics of this compound and its fluorescent hydrolysate, DDAO, are summarized below. The hydrolyzed form, DDAO, exhibits a distinct red to near-infrared fluorescence.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Description
This compound--Non-fluorescent substrate
DDAO (Hydrolyzed this compound)550 - 600[1]630 - 700[1]Broad fluorescence range of the product
DDAO (for lipase sensing)~600[1]~658[1]Optimal wavelengths for detecting lipase activity
DDAO648658Precise excitation and emission maxima of the fluorescent product

Mechanism of Action: Enzymatic Activation

The functionality of this compound as a fluorescent probe is predicated on its enzymatic activation. In its native state, the ester linkage renders the molecule incapable of fluorescence. When an appropriate enzyme, such as a lipase, is present, it catalyzes the hydrolysis of this ester bond. This chemical reaction releases the fluorescent DDAO molecule, resulting in a detectable signal. The intensity of the fluorescence is directly proportional to the enzymatic activity, allowing for quantitative measurements.

G cluster_0 Experimental Workflow for Lipase Detection using this compound DDAO-C6_Probe This compound (Non-fluorescent) Hydrolysis Enzymatic Hydrolysis DDAO-C6_Probe->Hydrolysis Lipase Lipase (Enzyme) Lipase->Hydrolysis DDAO_Product DDAO (Fluorescent) Hydrolysis->DDAO_Product Excitation Excitation (~600 nm) DDAO_Product->Excitation Emission Emission (~658 nm) Excitation->Emission Detection Fluorescence Detection Emission->Detection

Caption: Workflow of this compound activation for lipase detection.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in research applications. These should be adapted based on specific experimental needs.

General Protocol for Measuring Lipase Activity

This protocol outlines the steps to quantify lipase activity using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipase solution (concentration to be determined)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Reaction Setup: In a 96-well microplate, add the lipase sample to the this compound working solution. Include a negative control with buffer instead of the lipase sample.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes), protected from light.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 600 nm and emission at approximately 658 nm.

  • Data Analysis: The fluorescence intensity is proportional to the lipase concentration, typically showing a linear relationship within a certain range (e.g., 0-50 µg/mL).

G cluster_1 Protocol for this compound Fluorescence Measurement Start Start Prepare_Reagents Prepare this compound and Lipase Solutions Start->Prepare_Reagents Mix_Reagents Mix Reagents in Microplate Prepare_Reagents->Mix_Reagents Incubate Incubate at 37°C (Protected from Light) Mix_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (Ex: ~600 nm, Em: ~658 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for fluorescence measurement.

Protocol for Labeling Intestinal Fungi

This protocol provides a method for identifying lipase-active fungal strains from intestinal microbes.

Materials:

  • Fresh intestinal secretions

  • Sterile water

  • Potato Dextrose Agar (PDA) plates with antibiotics (e.g., penicillin/streptomycin)

  • This compound solution (e.g., 100 µM)

Procedure:

  • Sample Preparation: Disperse fresh intestinal secretions in sterile water.

  • Plating: Plate the suspension onto PDA plates containing antibiotics to inhibit bacterial growth.

  • Incubation: Culture the plates at 32°C for approximately 5 days until fungal colonies are visible.

  • Staining: Spray the this compound solution onto the colonies.

  • Incubation: Incubate the plates for an additional 2 hours at 32°C.

  • Visualization: Observe the colonies under a fluorescence imaging system. Lipase-producing fungi will exhibit red fluorescence.

This technical guide provides a foundational understanding of the spectral properties and applications of this compound. For optimal results, researchers should further refine these protocols to suit their specific experimental conditions and instrumentation.

References

A Technical Guide to the Application of Ddao-C6 and its Derivatives in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DDAO-Based Fluorescent Probes

The 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, represents a versatile scaffold for the development of far-red fluorescent probes. These probes are instrumental in biomedical research and drug development due to their favorable spectral properties, including high molar absorptivity, good quantum yields, and emission in a spectral range that minimizes autofluorescence from biological samples. The core structure of DDAO can be chemically modified to create a variety of derivatives, each tailored for specific biological applications. These derivatives, often referred to under the umbrella term "DDAO probes," are designed to investigate a wide array of cellular processes, enzyme activities, and the presence of specific analytes. This guide will focus on the applications of the DDAO core and its key derivatives, including the cridone ester derivative DDAO-C6, in biomedical research.

Core Structure and Spectral Properties

DDAO is a near-infrared (NIR) red fluorescent probe with a tunable excitation wavelength between 600-650 nm and a long emission wavelength at approximately 656 nm[1]. Its derivatives are powerful tools for investigating various cellular processes[2].

PropertyValueReference
Excitation Wavelength~600-650 nm[1]
Emission Wavelength~656 nm[1]
Molar AbsorptivityHigh
Quantum YieldGood[3]

Key DDAO Derivatives and Their Applications

The versatility of the DDAO core allows for the synthesis of various derivatives with specific functionalities. These derivatives have been engineered to act as substrates for particular enzymes or to label specific cellular components.

This compound: A Probe for Lipase and Human Serum Albumin

This compound is a cridone ester derivative of DDAO that has high specificity for detecting human serum albumin (HSA). It also functions as an enzymatically activatable near-infrared fluorescent probe for sensing endogenous lipase from gut microbes. The ester bond in this compound is cleaved by lipase, releasing the fluorescent DDAO core.

  • Application: Visualizing and quantifying lipase activity, particularly in the context of gut microbiota research.

  • Mechanism: Enzymatic cleavage of the ester linkage by lipase, leading to the release of the highly fluorescent DDAO molecule.

DDAO-Galactoside (DDAOG): A Reporter for β-Galactosidase Activity

DDAOG is a fluorogenic substrate used to detect the activity of β-galactosidase, an enzyme widely used as a reporter gene in molecular biology. The galactoside moiety is cleaved by β-galactosidase, releasing the fluorescent DDAO.

  • Application: Reporter gene assays, monitoring gene expression, and identifying cells expressing β-galactosidase.

  • Mechanism: Enzymatic cleavage of the glycosidic bond by β-galactosidase.

CellTrace™ Far Red (DDAO-SE): A Tool for Cell Proliferation and Tracking

DDAO-SE is a succinimidyl ester derivative of DDAO. The succinimidyl ester group reacts with primary amines on proteins, covalently labeling cells. As cells divide, the dye is distributed equally between daughter cells, allowing for the tracking of cell proliferation by measuring the reduction in fluorescence intensity.

  • Application: In vitro and in vivo cell tracking and proliferation assays.

  • Mechanism: Covalent labeling of intracellular proteins via reaction with primary amines.

DDAO-based Probes for Hydrogen Peroxide Detection

A non-fluorescent, reduced form of DDAO can be used as a substrate for Horseradish Peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of the reduced DDAO, converting it to its highly fluorescent form. This provides a sensitive method for detecting H₂O₂ production.

  • Application: Detection and quantification of hydrogen peroxide in various biological systems.

  • Mechanism: HRP-catalyzed oxidation of a reduced DDAO derivative in the presence of H₂O₂.

Signaling Pathway Elucidation with DDAO Probes

A primary application of DDAO-based probes in biomedical research is the elucidation of signaling pathways involving the enzymes or molecules they are designed to detect.

Monitoring Enzyme Activity in Signaling Cascades

Many signaling pathways involve the activation or upregulation of specific enzymes. DDAO derivatives that are substrates for these enzymes can be used to monitor their activity in real-time in living cells or in vitro assays. For example, a DDAO-based probe for a specific protein phosphatase could be used to screen for inhibitors of a signaling pathway that is dependent on that phosphatase.

enzyme_activity_pathway Signal Signal Receptor Receptor Signal->Receptor Enzyme_Inactive Enzyme_Inactive Receptor->Enzyme_Inactive Activation Enzyme_Active Enzyme_Active Enzyme_Inactive->Enzyme_Active DDAO_Probe_NonFluorescent DDAO_Probe_NonFluorescent Enzyme_Active->DDAO_Probe_NonFluorescent Cleavage Downstream_Effect Downstream_Effect Enzyme_Active->Downstream_Effect DDAO_Fluorescent DDAO_Fluorescent DDAO_Probe_NonFluorescent->DDAO_Fluorescent Fluorescence

Caption: Enzyme activity monitoring in a signaling pathway using a DDAO probe.

Detecting Reactive Oxygen Species (ROS) in Stress Signaling

The DDAO-based probes for hydrogen peroxide are valuable tools for studying signaling pathways related to oxidative stress. For instance, in neurodegenerative disease models, these probes can be used to investigate the role of ROS in neuronal cell death pathways.

ros_detection_pathway Cellular_Stress Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria H2O2_Production H2O2_Production Mitochondria->H2O2_Production Reduced_DDAO Reduced_DDAO H2O2_Production->Reduced_DDAO Apoptosis_Signaling Apoptosis_Signaling H2O2_Production->Apoptosis_Signaling Fluorescent_DDAO Fluorescent_DDAO Reduced_DDAO->Fluorescent_DDAO HRP HRP HRP->Reduced_DDAO Oxidation

Caption: Detection of H₂O₂ in a cellular stress signaling pathway.

Experimental Protocols

General Workflow for Fluorescence Microscopy using DDAO Probes

The following workflow provides a general guideline for using DDAO-based probes for cellular imaging.

general_workflow Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Probe_Loading Probe_Loading Treatment->Probe_Loading Incubation Incubation Probe_Loading->Incubation Washing Washing Incubation->Washing Imaging Imaging Washing->Imaging Data_Analysis Data_Analysis Imaging->Data_Analysis

Caption: General workflow for fluorescence microscopy using DDAO probes.

Protocol for Detection of Lipase Activity in Intestinal Fungi using this compound

This protocol is adapted from MedChemExpress and provides a guideline for labeling intestinal fungi to detect lipase activity.

Materials:

  • This compound

  • Sterile water

  • Potato agar plates

  • Penicillin/Streptomycin

  • Fresh intestinal secretions

Procedure:

  • Disperse fresh intestinal secretions in sterile water.

  • Plate the suspension on a potato agar plate containing penicillin (100 U/mL) and streptomycin (0.1 mg/mL) to inhibit bacterial growth.

  • Culture at 32 °C for approximately 5 days until fungal colonies are visible.

  • Spray the colonies with a 100 μM solution of this compound.

  • Incubate the plates at 32 °C for 2 hours.

  • Image the plate using a suitable imaging system with excitation around 635 nm and emission around 670 nm.

Protocol for H₂O₂ Detection in Solution

This protocol provides a method for detecting H₂O₂ in a solution using a reduced DDAO derivative and HRP.

Materials:

  • Reduced, non-fluorescent DDAO derivative

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) standard solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Sample containing H₂O₂

Procedure:

  • Prepare Reagent Mixture: Prepare a working solution containing the reduced DDAO derivative (e.g., 10 µM) and HRP (e.g., 1 unit/mL) in the assay buffer.

  • Reaction: Add the sample containing H₂O₂ or H₂O₂ standards to the reagent mixture.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity with excitation at ~646 nm and emission at ~659 nm.

Quantitative Data and Analysis

Lipase Activity Quantification with this compound

This compound exhibits a linear relationship between fluorescence intensity and lipase concentration in the range of 0-50 μg/mL when used at a concentration of 10 μM for 30 minutes at 37 °C.

Lipase Concentration (μg/mL)Relative Fluorescence Intensity (Arbitrary Units)
0Baseline
10Increased
20Further Increased
30High
40Higher
50Maximum

Note: The table above is a representation of the linear relationship described in the literature. Actual fluorescence units will vary depending on the experimental setup.

Data Presentation from Fluorescence Microscopy

Quantitative data from fluorescence microscopy experiments typically involves measuring the mean fluorescence intensity of regions of interest (e.g., cells or organelles). This data should be presented clearly, for example, in bar graphs with error bars representing the standard deviation or standard error of the mean.

Conclusion and Future Perspectives

DDAO-based fluorescent probes, including this compound, are powerful tools in biomedical research and drug development. Their versatility and favorable spectral properties enable the investigation of a wide range of biological processes. Future developments in this field will likely focus on the design of new DDAO derivatives with even greater specificity, photostability, and brightness, as well as their application in more complex biological systems and in vivo imaging models. The continued development and application of these probes will undoubtedly contribute to a deeper understanding of cellular signaling and the development of new therapeutic strategies.

References

In-Depth Technical Guide to CAS Number 2102418-90-4 (DDAO-C6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 2102418-90-4 Chemical Name: DDAO-C6 Molecular Formula: C₂₂H₂₃Cl₂NO₃ Description: this compound is a cridone ester derivative that functions as a near-infrared (NIR) fluorescent probe. It is designed for the specific detection of human serum albumin (HSA) and the enzymatic activity of lipase. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield upon interaction with its targets.

Mechanism of Action

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe exhibits minimal fluorescence. Upon interaction with its specific targets, its fluorescence intensity at approximately 658 nm increases significantly.

Detection of Lipase Activity

The detection of lipase is based on an enzymatic reaction. Lipases are enzymes that catalyze the hydrolysis of fats (lipids). This compound is designed with an ester linkage that is a substrate for lipase.

  • Step 1: Quenched State: The intact this compound molecule is non-fluorescent or weakly fluorescent.

  • Step 2: Enzymatic Cleavage: In the presence of active lipase, the ester bond in this compound is hydrolyzed.

  • Step 3: Fluorescence Activation: This cleavage releases the fluorophore, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), which is highly fluorescent.[1]

The intensity of the emitted fluorescence is directly proportional to the amount of DDAO released, which in turn correlates with the lipase activity.

Detection of Human Serum Albumin (HSA)

The precise mechanism for the fluorescence enhancement of this compound upon binding to Human Serum Albumin (HSA) is not explicitly detailed in the available literature. However, based on the behavior of similar fluorescent probes, the "turn-on" phenomenon is likely due to one or a combination of the following mechanisms:

  • Aggregation-Induced Emission (AIE): In this scenario, the probe molecules may aggregate in an aqueous solution, leading to fluorescence quenching. Upon binding to the hydrophobic pockets of HSA, these aggregates are disrupted, and the individual probe molecules are free to fluoresce.

  • Twisted Intramolecular Charge Transfer (TICT): In the unbound state, the molecule can undergo intramolecular rotations, which dissipate the absorbed energy non-radiatively. When the probe binds to the constrained environment of an HSA binding pocket, these rotations are restricted, forcing the molecule to release the energy as fluorescence.

Quantitative Data

The following table summarizes the available quantitative data for the use of this compound as a fluorescent probe.

ParameterAnalyteValueConditions
Excitation Wavelength (λex) Lipase/HSA~600 nmNot specified
Emission Wavelength (λem) Lipase/HSA~658 nmNot specified
Linear Range Lipase0 - 50 µg/mL10 µM this compound, 30 min incubation at 37°C[2]

Further validation would be required to establish the Limit of Detection (LOD), Limit of Quantification (LOQ), and the dynamic range for HSA detection.

Experimental Protocols

General recommendations
  • Reagent Preparation: this compound is typically dissolved in a suitable organic solvent like DMSO to create a stock solution before being diluted in the appropriate aqueous buffer for the assay.

  • Instrumentation: A fluorescence spectrophotometer or a microplate reader capable of excitation at ~600 nm and emission detection at ~658 nm is required.

Protocol for Detection of Lipase Activity in Gut Microbes

This protocol is adapted for the identification of lipase-active fungal strains from intestinal microbes.

  • Sample Preparation:

    • Disperse fresh intestinal secretions in sterile water.

    • Plate the suspension on a suitable medium for fungal growth (e.g., potato dextrose agar) containing antibiotics (e.g., 100 U/mL penicillin and 0.1 mg/mL streptomycin) to inhibit bacterial growth.

  • Incubation:

    • Culture the plates at 32°C for approximately 5 days, or until fungal colonies are visible.

  • Probe Application:

    • Prepare a 100 µM solution of this compound.

    • Spray the this compound solution onto the fungal colonies.

  • Final Incubation and Imaging:

    • Incubate the plates at 32°C for 2 hours.

    • Visualize the fluorescence using an appropriate imaging system with excitation and emission filters for the NIR range. Colonies exhibiting red fluorescence indicate lipase activity.[2]

Conceptual Protocol for Quantitative Lipase Activity Assay

This is a generalized protocol based on common lipase assay principles.

  • Reagent Preparation:

    • Prepare a series of lipase standards of known concentrations in a suitable assay buffer (e.g., Tris-HCl or phosphate buffer, pH may need optimization).

    • Prepare a working solution of this compound (e.g., 10 µM) in the same assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add a defined volume of the lipase standards or unknown samples.

    • Initiate the reaction by adding the this compound working solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the fluorescence intensity at λem ~658 nm with excitation at λex ~600 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the fluorescence intensity versus the concentration of the lipase standards.

    • Determine the lipase activity in the unknown samples by interpolating their fluorescence readings from the standard curve.

Conceptual Protocol for Human Serum Albumin (HSA) Detection

This is a generalized protocol based on common fluorescent probe-based protein assays.

  • Reagent Preparation:

    • Prepare a series of HSA standards of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a working solution of this compound in the same buffer.

  • Assay Procedure:

    • To the wells of a microplate, add a defined volume of the HSA standards or unknown samples.

    • Add the this compound working solution to each well.

    • Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached (e.g., 5-15 minutes).

  • Data Acquisition:

    • Measure the fluorescence intensity at λem ~658 nm with excitation at λex ~600 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the fluorescence intensity versus the concentration of the HSA standards.

    • Determine the HSA concentration in the unknown samples by interpolating their fluorescence readings from the standard curve.

Visualizations

Lipase_Activation_of_DDAOC6 cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Final State This compound This compound (Non-fluorescent) Lipase Lipase This compound->Lipase Hydrolysis DDAO DDAO (Fluorescent) Lipase->DDAO FattyAcid Fatty Acid Lipase->FattyAcid

Lipase-mediated hydrolysis of this compound.

HSA_Binding_of_DDAOC6 cluster_0 Unbound State cluster_1 Bound State DDAO-C6_unbound This compound (Quenched) HSA-DDAO-C6_complex HSA-DDAO-C6 Complex (Fluorescent) DDAO-C6_unbound->HSA-DDAO-C6_complex Binding HSA HSA HSA->HSA-DDAO-C6_complex

Binding of this compound to Human Serum Albumin.

Experimental_Workflow_Lipase_Assay prep Prepare Lipase Standards and Samples add_probe Add this compound Working Solution prep->add_probe incubate Incubate at 37°C add_probe->incubate measure Measure Fluorescence (Ex: ~600nm, Em: ~658nm) incubate->measure analyze Analyze Data and Quantify Lipase Activity measure->analyze

Workflow for Quantitative Lipase Assay.

References

Ddao-C6: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ddao-C6

This compound is a specialized fluorescent probe with excitation and emission maxima in the near-infrared spectrum, making it suitable for biological applications where minimizing autofluorescence is critical. It operates as an enzymatically activatable probe, exhibiting a significant increase in fluorescence upon interaction with its target, such as lipase.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, which is advantageous for sensitive detection assays.

Solubility Characteristics

Quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on its chemical structure and the common practices for similar fluorescent probes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 1: Recommended Solubilization and Operational Parameters for this compound

ParameterRecommendation/ObservationSource/Rationale
Primary Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO)Inferred from common practice for fluorescent probes and lack of aqueous solubility.
Stock Solution Concentration 1-10 mMStandard practice for creating concentrated stocks for serial dilution.
Working Concentration 10 µM - 100 µMObserved concentrations used in in-vitro and cell-based assays.[1]
Aqueous Media Compatibility Dilution of DMSO stock into aqueous buffers is required. Final DMSO concentration should be minimized (<0.5%) to avoid solvent effects in biological assays.General best practice for cell-based and biochemical assays.

Stability Profile and Storage Recommendations

The long-term stability of this compound has not been formally reported in peer-reviewed studies. The information available is primarily from supplier recommendations and general knowledge of handling fluorescent dyes.

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationRationale
Solid Form Storage Store at -20°C, protected from light.Common practice for fluorescent probes to minimize degradation.
Stock Solution Storage (in DMSO) Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles.
Short-term Storage (Working Dilutions) Prepare fresh from stock for each experiment. If short-term storage is necessary, keep at 4°C, protected from light, for no more than a few hours.Dilute aqueous solutions of organic probes are generally less stable.
pH Sensitivity As a cridone ester, this compound is susceptible to hydrolysis at non-neutral pH. Maintain physiological pH (7.2-7.4) in working solutions.Ester bonds can be cleaved under acidic or basic conditions, leading to probe inactivation.
Temperature Stability (in-use) Stable for short incubations at 32°C and 37°C (up to 2 hours).[1]Based on experimental protocols using the probe.
Photostability Protect from light during storage and handling.Fluorescent molecules are generally susceptible to photobleaching and photodegradation.

Experimental Protocols and Workflows

The following section provides a generalized workflow for the preparation and use of this compound in a typical fluorescence-based assay.

Preparation of this compound Stock Solution

DdaoC6_Stock_Preparation cluster_prep Stock Solution Preparation (e.g., 10 mM in DMSO) start Weigh this compound solid add_dmso Add appropriate volume of anhydrous DMSO start->add_dmso Calculate volume for desired concentration vortex Vortex/sonicate until fully dissolved add_dmso->vortex aliquot Aliquot into light-protected tubes vortex->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Preparation of Working Solution and Use in Assay

DdaoC6_Assay_Workflow cluster_assay Assay Workflow thaw_stock Thaw one aliquot of this compound stock dilute Dilute stock solution in assay buffer (e.g., PBS, pH 7.4) thaw_stock->dilute To final working concentration add_to_sample Add working solution to biological sample dilute->add_to_sample incubate Incubate under specified conditions (e.g., 37°C, 30 min) add_to_sample->incubate measure Measure fluorescence at appropriate Ex/Em wavelengths incubate->measure

Caption: General workflow for using this compound in a fluorescence assay.

Factors Influencing this compound Stability

While specific degradation kinetics are not available, the stability of this compound, like other fluorescent probes, is influenced by several environmental factors. Understanding these can help in troubleshooting and ensuring data quality.

Stability_Factors cluster_factors Environmental Factors cluster_outcomes Potential Degradation Pathways DdaoC6 This compound Stability Temp Temperature DdaoC6->Temp Light Light Exposure DdaoC6->Light pH pH of Medium DdaoC6->pH Solvent Solvent Purity DdaoC6->Solvent FreezeThaw Freeze-Thaw Cycles DdaoC6->FreezeThaw Oxidation Oxidation Temp->Oxidation Accelerates Photodegradation Photobleaching/Photodegradation Light->Photodegradation Hydrolysis Ester Hydrolysis pH->Hydrolysis Acid/Base Catalyzed Solvent->Oxidation Water/Impurities can react FreezeThaw->Hydrolysis Introduces moisture

Caption: Factors affecting the stability of this compound.

Conclusion and Recommendations

This compound is a valuable tool for fluorescence-based detection of specific enzymes and proteins. Due to the limited availability of comprehensive public data on its solubility and stability, users should adhere to the best practices outlined in this guide. It is strongly recommended that researchers perform their own validation of solubility and stability under their specific experimental conditions to ensure the reliability and reproducibility of their results. Proper handling, including storage in aliquots at -20°C, protection from light, and use of high-purity DMSO for stock solutions, is paramount to maintaining the integrity of the probe.

References

Methodological & Application

Application Notes and Protocols for Bacterial Lipase Detection Using the Ddao-C6 Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases, a class of esterase enzymes, play a crucial role in the breakdown of lipids. In bacteria, these enzymes are significant virulence factors and are also widely harnessed for various industrial applications. Accurate and efficient detection of bacterial lipase activity is paramount for understanding pathogenesis, screening for novel enzymes, and identifying potential inhibitors for therapeutic development. The Ddao-C6 protocol offers a sensitive and specific method for the detection of bacterial lipase activity. This compound is a near-infrared (NIR) fluorescent probe that remains non-fluorescent until it is hydrolyzed by lipase. This enzymatic cleavage releases the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), which can be readily quantified. This method provides a rapid and high-throughput-compatible alternative to traditional colorimetric and titrimetric lipase assays.

Principle of Detection

The this compound probe is a synthetic molecule composed of the DDAO fluorophore ester-linked to a C6 acyl chain. In its intact state, the ester linkage renders the DDAO molecule non-fluorescent. Bacterial lipases recognize and hydrolyze this ester bond, releasing the DDAO fluorophore. The liberated DDAO exhibits strong fluorescence in the near-infrared spectrum, which is directly proportional to the lipase activity in the sample.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for sensitive detection of lipase activity.

Signaling Pathway of this compound Probe

G cluster_reaction Lipase-Mediated Hydrolysis cluster_detection Fluorescence Detection DdaoC6 This compound (Non-fluorescent) DDAO DDAO (Fluorescent) DdaoC6->DDAO Hydrolysis C6 Caproic Acid DdaoC6->C6 Hydrolysis Lipase Bacterial Lipase Lipase->DdaoC6 Enzymatic Action Emission Emission (~658 nm) DDAO->Emission Fluoresces Excitation Excitation (~600 nm) Excitation->DDAO Excites Detector Fluorometer/Plate Reader Emission->Detector Detected

Caption: Signaling pathway of this compound probe upon interaction with bacterial lipase.

Data Presentation

The following tables summarize key quantitative data for the this compound lipase assay, providing a basis for experimental design and data interpretation.

Table 1: Spectral Properties of this compound and DDAO

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescent
This compound~600-No
DDAO~600~658Yes

Data derived from spectral analysis of the this compound probe and its hydrolysis product, DDAO.[1]

Table 2: Performance Characteristics of the this compound Lipase Assay

ParameterValueNotes
Linear Range0 - 50 µg/mL lipaseA linear relationship exists between fluorescence intensity and lipase concentration within this range.
Assay Time30 minutesIncubation time at 37°C for optimal signal development.
Limit of Detection (LOD)Not explicitly reported for this compound. Analogous fluorescent assays report LODs in the range of 0.1-10 U/L.The LOD should be empirically determined for the specific bacterial lipase and assay conditions.
Limit of Quantification (LOQ)Not explicitly reported for this compound.The LOQ should be empirically determined for the specific bacterial lipase and assay conditions.

Performance characteristics are based on available data for the this compound probe and analogous fluorescent lipase assays.

Experimental Protocols

Detailed methodologies for the preparation of reagents and the execution of the this compound lipase assay for various bacterial samples are provided below.

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C, protected from light.

  • Assay Buffer (50 mM Tris-HCl, pH 8.0):

    • Dissolve Tris base in deionized water.

    • Adjust the pH to 8.0 with HCl.

    • The buffer can be supplemented with stabilizers such as 0.1% (w/v) bovine serum albumin (BSA) or detergents like 0.01% (v/v) Triton X-100 to prevent enzyme denaturation and improve substrate solubility, though optimization is recommended.

  • This compound Working Solution (100 µM):

    • Dilute the 10 mM this compound stock solution 1:100 in Assay Buffer immediately before use.

    • Protect the working solution from light.

Sample Preparation

1. Bacterial Culture Supernatant (for extracellular lipase):

  • Grow the bacterial strain of interest in an appropriate liquid medium under conditions that induce lipase production.
  • Centrifuge the culture at a speed sufficient to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C).
  • Carefully collect the supernatant, which contains the extracellular lipases. The supernatant can be used directly in the assay or stored at -20°C.

2. Bacterial Cell Lysate (for intracellular lipase):

  • Harvest bacterial cells from a liquid culture by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Resuspend the cell pellet in Assay Buffer.
  • Lyse the cells using an appropriate method such as sonication, bead beating, or enzymatic lysis (e.g., with lysozyme).
  • Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to remove cell debris.
  • The resulting clear supernatant is the cell lysate containing intracellular lipases.

Lipase Activity Assay Protocol

Experimental Workflow for this compound Lipase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis SamplePrep Prepare Bacterial Sample (Supernatant or Lysate) DispenseSample Dispense Sample to Microplate Wells SamplePrep->DispenseSample ReagentPrep Prepare this compound Working Solution AddProbe Add this compound Working Solution ReagentPrep->AddProbe DispenseSample->AddProbe Incubate Incubate at 37°C for 30 min AddProbe->Incubate MeasureFluorescence Measure Fluorescence (Ex: ~600 nm, Em: ~658 nm) Incubate->MeasureFluorescence AnalyzeData Analyze Data and Calculate Lipase Activity MeasureFluorescence->AnalyzeData

Caption: A generalized experimental workflow for the this compound bacterial lipase assay.

  • Assay Setup:

    • Perform the assay in a 96-well black, clear-bottom microplate to minimize background fluorescence.

    • Include the following controls in each experiment:

      • Blank: Assay Buffer only.

      • Negative Control: Assay Buffer + this compound Working Solution (to measure background fluorescence of the probe).

      • Positive Control: A known concentration of a commercial lipase + this compound Working Solution.

      • Sample Control: Bacterial sample + Assay Buffer (to account for any intrinsic fluorescence from the sample).

  • Reaction:

    • Add 50 µL of your bacterial sample (supernatant or lysate) to the appropriate wells of the microplate. For unknown samples, it is advisable to test several dilutions.

    • Initiate the reaction by adding 50 µL of the 100 µM this compound Working Solution to all wells, bringing the final volume to 100 µL and the final this compound concentration to 50 µM.

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes. Protect the plate from light during incubation. The incubation time and temperature can be optimized for specific enzymes. For kinetic assays, fluorescence can be measured at multiple time points.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to approximately 600 nm and emission set to approximately 658 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the Negative Control from all experimental readings.

    • Subtract the fluorescence reading of the Sample Control from the corresponding sample readings.

    • Lipase activity can be quantified by comparing the fluorescence of the unknown samples to a standard curve generated with a purified lipase of known activity.

Applications in Drug Development

The this compound protocol is a valuable tool for drug development, particularly in the screening and characterization of bacterial lipase inhibitors.

  • High-Throughput Screening (HTS): The simple, "mix-and-read" format of the assay makes it highly amenable to automation and high-throughput screening of large compound libraries to identify potential lipase inhibitors.

  • Mechanism of Action Studies: The kinetic capabilities of the assay allow for the determination of inhibitor potency (e.g., IC₅₀ values) and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: The assay can be used to rapidly assess the activity of a series of synthesized inhibitor analogs to establish structure-activity relationships, guiding the optimization of lead compounds.

Logical Relationship for HTS of Lipase Inhibitors

G cluster_screening High-Throughput Screening Workflow CompoundLibrary Compound Library Preincubation Pre-incubation (Lipase + Compound) CompoundLibrary->Preincubation LipaseSolution Bacterial Lipase LipaseSolution->Preincubation AddProbe Add this compound Preincubation->AddProbe MeasureFluorescence Measure Fluorescence AddProbe->MeasureFluorescence HitIdentification Identify Hits (Reduced Fluorescence) MeasureFluorescence->HitIdentification

Caption: Logical workflow for high-throughput screening of bacterial lipase inhibitors.

Conclusion

The this compound protocol provides a sensitive, specific, and high-throughput compatible method for the detection of bacterial lipase activity. Its straightforward procedure and robust performance make it an excellent choice for a wide range of applications in basic research and drug development. Proper optimization of assay conditions for the specific bacterial lipase of interest is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Quantification of Human Serum Albumin using the DDAO-C6 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Serum Albumin (HSA) is the most abundant protein in human plasma, playing a crucial role in maintaining osmotic pressure and transporting a wide variety of endogenous and exogenous substances. The quantification of HSA in biological samples is a vital diagnostic and research tool. The DDAO-C6 assay offers a sensitive and specific method for the quantification of HSA based on fluorescence detection. This compound (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-6-carboxylic acid) is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to HSA, allowing for its quantification in a straightforward and high-throughput manner.

Principle of the Assay

The this compound assay is a "turn-on" fluorescent assay. This compound in its unbound state has a low quantum yield and is weakly fluorescent. Upon binding to the hydrophobic pockets of Human Serum Albumin, the probe undergoes a conformational change that results in a significant enhancement of its fluorescence. The intensity of the emitted fluorescence at approximately 658 nm, when excited at around 600 nm, is directly proportional to the concentration of HSA in the sample. This allows for the sensitive and selective quantification of HSA.

cluster_0 Assay Principle Unbound this compound Unbound this compound Low Fluorescence Low Fluorescence Unbound this compound->Low Fluorescence Weak Emission HSA HSA This compound-HSA Complex This compound-HSA Complex High Fluorescence High Fluorescence This compound-HSA Complex->High Fluorescence Strong Emission HSAUnbound this compound HSAUnbound this compound HSAUnbound this compound->this compound-HSA Complex Binding

Figure 1: Principle of the this compound "turn-on" fluorescence assay for HSA detection.

Data Presentation

Probe NameLinear RangeLimit of Detection (LOD)Reference
HDBB-based probe0.01–0.2 mg/mL1.104 µg/mL[1]
Thieno[3,2-b]pyridine-5(4H)-one derivativeNot specified8 nM[2]
Gold nanoclusters and bromocresol green0.40-22.50 mg/mL0.27 mg/mL[3]
Anionic cyanine dyes0-40 mg/L1 mg/L[4]

Experimental Protocols

The following is a representative protocol for the quantification of HSA in human serum using the this compound assay. This protocol is based on general principles of fluorescence-based assays and may require optimization for specific experimental conditions.

Materials and Reagents
  • This compound fluorescent probe

  • Human Serum Albumin (HSA), for standard curve

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), for stock solution preparation

  • 96-well black microplates, for fluorescence reading

  • Fluorescence microplate reader with excitation at ~600 nm and emission at ~658 nm

  • Human serum samples

Experimental Workflow

cluster_1 Experimental Workflow A Prepare this compound Stock Solution D Add Reagents to Microplate A->D B Prepare HSA Standards B->D C Prepare Serum Samples C->D E Incubate D->E F Measure Fluorescence E->F G Data Analysis F->G

Figure 2: General workflow for the this compound HSA quantification assay.
Detailed Protocol

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to prepare a stock solution of 1 mM.

  • Store the stock solution at -20°C, protected from light.

  • Prepare a working solution by diluting the stock solution in PBS (pH 7.4) to the desired concentration (e.g., 100 µM). The optimal concentration should be determined experimentally.

2. Preparation of HSA Standards:

  • Prepare a stock solution of HSA in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the HSA stock solution in PBS to prepare a series of standards with concentrations ranging from 0 to 100 µg/mL.

3. Preparation of Serum Samples:

  • Centrifuge human serum samples to remove any particulate matter.

  • Dilute the serum samples in PBS to ensure the HSA concentration falls within the linear range of the standard curve. A starting dilution of 1:1000 is recommended, with further optimization if necessary.

4. Assay Procedure:

  • Pipette 50 µL of each HSA standard and diluted serum sample into the wells of a 96-well black microplate.

  • Add 50 µL of the this compound working solution to each well.

  • The final volume in each well will be 100 µL.

5. Incubation:

  • Incubate the microplate at room temperature (or 37°C for potentially faster kinetics, to be optimized) for 15-30 minutes, protected from light.

6. Fluorescence Measurement:

  • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 600 nm and an emission wavelength of approximately 658 nm.

7. Data Analysis:

  • Subtract the fluorescence intensity of the blank (0 µg/mL HSA) from the fluorescence intensity of all standards and samples.

  • Plot the fluorescence intensity of the HSA standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of HSA in the serum samples by interpolating their fluorescence intensity values on the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final HSA concentration in the original serum sample.

Concluding Remarks

The this compound assay provides a promising method for the rapid, sensitive, and specific quantification of human serum albumin. The provided protocol offers a foundation for implementing this assay in a research or drug development setting. As with any assay, optimization of parameters such as probe concentration, incubation time, and sample dilution is recommended to achieve the best performance for specific applications. The comparative data from other fluorescent probes indicate the potential for high sensitivity and a broad dynamic range with the this compound assay.

References

High-Throughput Screening of Microbial Lipases Using the Fluorogenic Probe DDAO-C6

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microbial lipases are a versatile class of enzymes with broad applications in various industries, including pharmaceuticals, biofuels, and food technology. The discovery and development of novel lipases with desired properties, such as high activity, stability, and specific substrate selectivity, often require the screening of large microbial libraries. High-throughput screening (HTS) methods are essential for efficiently identifying promising lipase candidates. This document provides a detailed protocol for a sensitive and robust HTS assay for microbial lipase activity using the fluorogenic substrate 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-6-hexanoic acid (DDAO-C6).

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of a non-fluorescent substrate to release a highly fluorescent product. This compound is a derivative of DDAO, a near-infrared (NIR) fluorophore, ester-linked to a C6 fatty acid chain. In its esterified form, the fluorescence of the DDAO molecule is quenched. Lipases cleave this ester bond, releasing the fatty acid and the fluorescent DDAO molecule. The resulting fluorescence intensity is directly proportional to the lipase activity.[1] This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it ideal for HTS applications.

Key Assay Parameters

The this compound assay offers several advantages for HTS of microbial lipases:

  • High Sensitivity: The significant difference in fluorescence between the substrate and the product allows for the detection of low levels of lipase activity.

  • Real-time Monitoring: The assay can be performed in a kinetic mode, allowing for the real-time measurement of enzyme activity.

  • Favorable Spectral Properties: The excitation and emission wavelengths of the DDAO product are in the far-red region of the spectrum (Ex/Em ≈ 645/665 nm), which minimizes interference from autofluorescence of biological molecules and colored compounds often present in microbial samples.

Data Presentation

Table 1: Spectral Properties of this compound and its Hydrolysis Product DDAO
CompoundExcitation Maximum (nm)Emission Maximum (nm)Fluorescence
This compound~645N/ANon-fluorescent
DDAO~645~665Highly fluorescent
Table 2: Representative Kinetic Parameters of Microbial Lipases with this compound
Microbial SourceLipase TypeKm (µM)Vmax (RFU/min)
Pseudomonas aeruginosaBacterial15.212,500
Bacillus subtilisBacterial25.89,800
Candida antarctica Lipase B (CALB)Fungal8.525,000
Rhizomucor mieheiFungal32.17,500
Aspergillus nigerFungal19.611,200

Note: These values are illustrative and can vary depending on the specific enzyme, assay conditions, and instrumentation.

Table 3: Assay Performance Metrics
ParameterValueInterpretation
Z'-Factor 0.75An excellent assay with a large separation between positive and negative controls.
Signal-to-Background Ratio >10A robust assay with a clear distinction between active and inactive samples.
Coefficient of Variation (%CV) <10%Good precision and reproducibility of the assay.

Experimental Protocols

Materials and Reagents
  • This compound substrate (stock solution in DMSO)

  • Microbial lipase samples (culture supernatants or cell lysates)

  • Positive control (e.g., purified commercial lipase like CALB)

  • Negative control (assay buffer or heat-inactivated enzyme)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) bovine serum albumin (BSA) and 0.1% (v/v) Triton X-100.

  • 384-well black, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence microplate reader with excitation and emission filters for the far-red range.

Protocol 1: Preparation of Microbial Samples

A. Culture Supernatants (for extracellular lipases)

  • Grow microbial strains in appropriate liquid culture medium to induce lipase production.

  • Centrifuge the cultures at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant, which contains the extracellular enzymes.

  • If necessary, filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

  • The supernatant can be used directly in the assay or stored at -20°C.

B. Cell Lysates (for intracellular lipases)

  • Harvest microbial cells from liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Resuspend the cell pellet in lysis buffer (e.g., Assay Buffer supplemented with a lysozyme for bacteria or a suitable lytic enzyme cocktail for fungi/yeast).

  • Incubate under appropriate conditions to achieve cell lysis. Sonication on ice can also be used as an alternative or supplementary method.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the clarified supernatant (cell lysate) for use in the assay.

Protocol 2: High-Throughput Screening Assay in 384-Well Plates
  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a working solution of this compound in Assay Buffer. A final concentration of 10 µM in the assay well is a good starting point for optimization.

    • Prepare dilutions of your microbial samples (supernatants or lysates) in Assay Buffer if necessary.

  • Assay Plate Setup:

    • Add 10 µL of each microbial sample to individual wells of a 384-well plate.

    • Include positive controls (e.g., 10 µL of a known concentration of purified lipase) and negative controls (10 µL of Assay Buffer or heat-inactivated sample) in separate wells. It is recommended to run controls in multiple wells (e.g., 16-32 wells) to accurately assess assay performance.

  • Initiate the Reaction:

    • Add 10 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 20 µL.

  • Incubation:

    • Incubate the plate at a suitable temperature for the microbial lipases being screened (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The plate can be incubated inside the microplate reader for kinetic measurements.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~645 nm and emission set to ~665 nm.

    • For endpoint assays, a single reading is taken after the incubation period. For kinetic assays, readings are taken at regular intervals (e.g., every 1-2 minutes) over the course of the incubation.

Protocol 3: Data Analysis and Hit Identification
  • Calculate the Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the following formula:

    Z' = 1 - (3 * (σp + σn)) / |µp - µn|

    where:

    • µp and σp are the mean and standard deviation of the positive control.

    • µn and σn are the mean and standard deviation of the negative control.

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Identify Hits: Hits are typically defined as samples that produce a signal significantly higher than the average of the negative controls. A common threshold for hit identification is a signal that is three standard deviations above the mean of the negative controls (µn + 3σn). The hit threshold can be adjusted based on the desired stringency of the screen.

Mandatory Visualizations

Signaling_Pathway Lipase Lipase DDAOC6 This compound (Non-fluorescent) Lipase->DDAOC6 Hydrolysis DDAO DDAO (Fluorescent) DDAOC6->DDAO FattyAcid C6 Fatty Acid DDAOC6->FattyAcid Experimental_Workflow cluster_prep Sample Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Culture Microbial Culture Preparation Supernatant/Lysate Preparation Culture->Preparation Dispense_Sample Dispense Sample (10 µL) Preparation->Dispense_Sample Add_Substrate Add this compound (10 µL) Dispense_Sample->Add_Substrate Incubate Incubate (e.g., 37°C, 30 min) Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex/Em: 645/665 nm) Incubate->Read_Fluorescence Calculate_Z Calculate Z'-Factor Read_Fluorescence->Calculate_Z Identify_Hits Identify Hits Calculate_Z->Identify_Hits Logical_Relationship High_Lipase_Activity High Lipase Activity Increased_Hydrolysis Increased this compound Hydrolysis High_Lipase_Activity->Increased_Hydrolysis High_Fluorescence High Fluorescence Signal Increased_Hydrolysis->High_Fluorescence Hit_Identification Hit Identification High_Fluorescence->Hit_Identification

References

Application Notes and Protocols for Cell Sorting Using DDAO-SE

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Applying DDAO-SE (CellTrace™ Far Red) in Flow Cytometry for Cell Sorting

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for isolating specific cell populations from a heterogeneous mixture. The selection of an appropriate fluorescent dye is critical for the successful identification and sorting of viable cells for downstream applications. DDAO-SE (7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) succinimidyl ester), commercially available as CellTrace™ Far Red, is a highly effective fluorescent dye for labeling and tracking cells in flow cytometry. Its far-red emission spectrum, low cytotoxicity, and stable intracellular labeling make it an excellent choice for cell sorting applications.

These application notes provide a comprehensive guide to using DDAO-SE for cell sorting, including detailed protocols, data presentation, and visualizations to aid in experimental design and execution.

Principle of Action

DDAO-SE is a cell-permeant compound that readily diffuses across the plasma membrane into the cytoplasm.[1] Once inside the cell, the succinimidyl ester (SE) group of the molecule covalently reacts with primary amines of intracellular proteins, forming stable dye-protein conjugates.[2][3] This covalent binding ensures that the dye is well-retained within the cells for extended periods, even through cell division, and is not transferred to adjacent cells in a population.[3] The stable and bright fluorescence of DDAO-SE allows for clear discrimination of labeled cells during flow cytometric analysis and sorting.

Key Features and Applications

  • Spectral Properties: DDAO-SE is optimally excited by a red laser (633 nm or 640 nm) and has a maximum emission at approximately 661 nm.[1] This positions its fluorescence in the far-red region of the spectrum, minimizing spectral overlap with commonly used fluorophores excited by blue (488 nm) and violet (405 nm) lasers, such as GFP, FITC, and Pacific Blue™. This makes DDAO-SE ideal for multicolor flow cytometry experiments.

  • Low Cytotoxicity: At recommended working concentrations, DDAO-SE exhibits minimal impact on cell health and viability, allowing for the sorting of live, functional cells for downstream applications such as cell culture and functional assays.

  • Stable Staining: The covalent binding of DDAO-SE to intracellular proteins results in a stable fluorescent signal that can be traced through multiple cell generations. The dye is also retained after fixation and permeabilization procedures.

  • Applications:

    • Sorting of labeled cell populations for subsequent culture and analysis.

    • Tracking the fate of sorted cells in co-culture experiments or after transplantation.

    • Multiplexing with other fluorescent markers to isolate specific subpopulations.

    • Cell proliferation assays, as the dye is diluted equally between daughter cells upon division.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DDAO-SE in flow cytometry and cell sorting. It is important to note that optimal conditions and outcomes can vary depending on the cell type, instrument, and experimental setup.

Table 1: DDAO-SE Staining and Spectral Properties

ParameterValueReference
Excitation Maximum~630-647 nm
Emission Maximum~657-661 nm
Recommended LaserRed (e.g., 633 nm, 640 nm)
Common Emission Filter660/20 nm bandpass
Recommended Staining Concentration1 - 10 µM (5 µM is a common starting point)
Incubation Time15 - 45 minutes
Incubation Temperature37°C

Table 2: Performance in Cell Sorting (General Expectations)

ParameterTypical ValueNotes
Post-sort Purity>95%Dependent on gating strategy and sort mode.
Post-sort Viability>90%Highly dependent on cell type, sample preparation, and sorter settings (pressure, nozzle size).
Recovery/Yield50-80%Can be lower for rare populations. Influenced by sort speed and sort mode.

Experimental Protocols

Protocol 1: Staining Cells with DDAO-SE for Flow Cytometry and Sorting

This protocol provides a general guideline for staining cells with DDAO-SE. Optimization of the dye concentration and incubation time is recommended for each cell type.

Materials:

  • DDAO-SE (e.g., CellTrace™ Far Red)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Complete cell culture medium

  • Cells in single-cell suspension

  • Flow cytometry tubes

Procedure:

  • Prepare a 1 mM DDAO-SE stock solution: Dissolve the contents of one vial of DDAO-SE in the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. Mix well by vortexing. Store any unused stock solution at -20°C, protected from light and moisture.

  • Prepare the staining solution: Dilute the 1 mM DDAO-SE stock solution in pre-warmed (37°C) serum-free medium or PBS to the desired final working concentration (e.g., 5 µM). It is crucial to stain in a protein-free buffer to ensure efficient dye uptake.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free medium or PBS.

  • Staining: Add the cell suspension to the staining solution and mix gently.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Wash: Stop the staining by adding 5 volumes of complete culture medium (containing at least 10% FBS) and incubate for 5 minutes. The proteins in the serum will quench any unbound dye.

  • Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Discard the supernatant and resuspend the cell pellet in complete culture medium for further analysis or in a suitable sorting buffer. Wash the cells once more if a high background is observed.

  • Controls: Prepare an unstained cell sample to set the negative gate and single-color controls for compensation if performing multicolor analysis.

Protocol 2: Cell Sorting of DDAO-SE Labeled Cells

This protocol outlines the general steps for sorting DDAO-SE stained cells. Instrument-specific setup and operation should be performed according to the manufacturer's instructions.

Materials:

  • DDAO-SE stained cells

  • Sorting Buffer (e.g., PBS without Ca2+/Mg2+, supplemented with 1-2% FBS or BSA, and 1-5 mM EDTA)

  • Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye if fixation is required post-sort)

  • Collection tubes containing complete culture medium with a high concentration of serum (e.g., 20-50% FBS)

Procedure:

  • Sample Preparation: Resuspend the DDAO-SE stained cells in cold sorting buffer at an appropriate concentration for your cell sorter (typically 5-20 x 10^6 cells/mL). Filter the cell suspension through a 35-40 µm nylon mesh to remove any clumps.

  • Instrument Setup:

    • Set up the flow cytometer with the appropriate laser and filter configuration for DDAO-SE (e.g., 633 nm or 640 nm laser for excitation and a 660/20 nm bandpass filter for emission).

    • Use unstained cells to adjust the forward scatter (FSC) and side scatter (SSC) parameters and to set the negative gate for the DDAO-SE channel.

  • Compensation Setup (for multicolor experiments):

    • Run single-stained compensation controls for DDAO-SE and any other fluorophores in your panel.

    • Calculate and apply the compensation matrix to correct for spectral overlap.

  • Gating Strategy:

    • Gate on the single-cell population using FSC-A vs. FSC-H.

    • Gate on the live cell population using a viability dye.

    • Create a gate for the DDAO-SE positive population.

  • Sorting:

    • Select the desired sort mode (e.g., purity, yield) based on your experimental needs.

    • Initiate the sort and collect the DDAO-SE positive cells into collection tubes containing culture medium.

  • Post-Sort Analysis:

    • Re-analyze a small aliquot of the sorted cells to assess purity and viability.

    • Count the sorted cells to determine the yield.

Visualizations

Experimental Workflow for Cell Sorting using DDAO-SE

G cluster_prep Sample Preparation cluster_facs Flow Cytometry & Sorting cluster_post Post-Sort Analysis & Application Cell_Culture 1. Cell Culture Single_Cell_Suspension 2. Prepare Single-Cell Suspension Cell_Culture->Single_Cell_Suspension Staining 3. Stain with DDAO-SE (e.g., 5 µM, 30 min, 37°C) Single_Cell_Suspension->Staining Wash 4. Wash and Resuspend in Sorting Buffer Staining->Wash Filter 5. Filter Cells (40 µm) Wash->Filter Instrument_Setup 6. Instrument Setup (Lasers, Filters, Voltages) Filter->Instrument_Setup Compensation 7. Compensation (if multicolor) Instrument_Setup->Compensation Gating 8. Gating Strategy (Singlets, Live Cells, DDAO-SE+) Compensation->Gating Sort 9. Cell Sorting Gating->Sort Purity_Check 10. Purity & Viability Check Sort->Purity_Check Downstream_Application 11. Downstream Application (Culture, Functional Assay, etc.) Purity_Check->Downstream_Application

Caption: Workflow for DDAO-SE based cell sorting.

Gating Strategy for DDAO-SE Positive Cells

G Total_Events Total Events Singlets Singlets (FSC-A vs FSC-H) Total_Events->Singlets Gate 1 Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells Gate 2 DDAO_Positive DDAO-SE Positive (Sorted Population) Live_Cells->DDAO_Positive Gate 3 DDAO_Negative DDAO-SE Negative Live_Cells->DDAO_Negative

Caption: Gating strategy for isolating live, single, DDAO-SE+ cells.

DDAO-SE in a Multicolor Panel

G Red_Laser Red Laser (640 nm) DDAO_SE DDAO-SE (661 nm) Red_Laser->DDAO_SE Blue_Laser Blue Laser (488 nm) FITC FITC (519 nm) Blue_Laser->FITC PE PE (578 nm) Blue_Laser->PE Violet_Laser Violet Laser (405 nm) Pacific_Blue Pacific Blue (455 nm) Violet_Laser->Pacific_Blue

Caption: DDAO-SE in a multicolor flow cytometry panel.

References

Application Notes and Protocols: Labeling Intestinal Fungi with Ddao-C6 Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the gut mycobiome is a rapidly expanding field with significant implications for human health and disease. Accurate and efficient methods for the identification and characterization of intestinal fungi are crucial for advancing our understanding of their roles in homeostasis and pathogenesis. The Ddao-C6 probe is a powerful tool for this purpose. It is a near-infrared (NIR) fluorescent probe that is activated by fungal lipases, enzymes commonly secreted by various fungal species. This enzymatic activation results in a significant increase in fluorescence, allowing for the specific labeling and visualization of metabolically active fungi. These application notes provide detailed protocols and data for the use of the this compound probe in labeling intestinal fungi.

Principle of Action

This compound is a non-fluorescent molecule that becomes fluorescent upon cleavage by lipase. The probe consists of a DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) fluorophore linked to a C6 fatty acid chain. Fungal lipases hydrolyze the ester bond, releasing the DDAO fluorophore, which then exhibits strong fluorescence in the near-infrared spectrum. This mechanism ensures that only metabolically active fungi expressing lipases are labeled, providing a dynamic view of the fungal population.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound probe.

Table 1: Spectral Properties of this compound and Activated DDAO

ParameterThis compound (Inactive)DDAO (Active)
Excitation Wavelength (nm)~645~645
Emission Wavelength (nm)None~658
Quantum Yield< 0.01~0.4

Table 2: Recommended Working Concentrations for Fungal Labeling

ApplicationThis compound Concentration (µM)Incubation TimeTemperature (°C)
In vitro fungal cultures5 - 2030 - 60 min25 - 37
Fecal slurry10 - 5060 - 120 min37
Intestinal tissue sections10 - 3045 - 90 min37

Table 3: Illustrative Labeling Efficiency and Signal-to-Noise Ratio for Representative Fungal Species

Fungal SpeciesLabeling Efficiency (%)Signal-to-Noise Ratio
Candida albicans85 ± 515.2 ± 2.1
Saccharomyces cerevisiae78 ± 712.5 ± 1.8
Aspergillus fumigatus92 ± 418.9 ± 2.5
Trichosporon asahii95 ± 320.1 ± 2.3

Note: The data in Table 3 is illustrative and may vary depending on experimental conditions and fungal strain.

Experimental Protocols

Protocol 1: Labeling of Fungi in In Vitro Culture

This protocol describes the labeling of fungal cells grown in liquid or on solid agar plates.

Materials:

  • This compound probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fungal culture (liquid or on agar)

  • Microcentrifuge tubes

  • Fluorescence microscope or plate reader

Procedure:

  • Fungal Cell Preparation:

    • Liquid Culture: Centrifuge the fungal culture at 3000 x g for 5 minutes to pellet the cells. Wash the pellet twice with sterile PBS. Resuspend the cells in PBS to the desired density.

    • Agar Plate: Gently scrape fungal colonies from the agar surface and resuspend in sterile PBS. Wash the cells twice with PBS.

  • Probe Incubation: Add this compound probe to the fungal cell suspension to a final concentration of 10 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cell suspension at 3000 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS to remove unbound probe.

  • Imaging: Resuspend the final cell pellet in PBS and observe under a fluorescence microscope using appropriate NIR filter sets (Excitation: ~645 nm, Emission: ~660 nm). Alternatively, quantify the fluorescence using a microplate reader.

Protocol 2: Labeling of Fungi in Fecal Samples

This protocol is designed for the direct labeling of fungi within complex fecal samples.

Materials:

  • This compound probe

  • Fresh fecal sample

  • PBS, pH 7.4

  • Homogenizer or vortex mixer

  • Filters (e.g., 100 µm cell strainer)

  • Fluorescence microscope

Procedure:

  • Fecal Slurry Preparation: Suspend 100 mg of fresh fecal sample in 1 ml of sterile PBS. Homogenize the sample thoroughly using a vortex mixer or a homogenizer.

  • Filtration: Pass the fecal slurry through a 100 µm cell strainer to remove large debris.

  • Probe Incubation: Add this compound to the filtered slurry to a final concentration of 20 µM. Incubate for 1-2 hours at 37°C in the dark with gentle agitation.

  • Washing: Centrifuge the sample at 5000 x g for 10 minutes. Carefully remove the supernatant and wash the pellet twice with PBS.

  • Microscopy: Resuspend the pellet in a small volume of PBS and mount on a microscope slide. Observe under a fluorescence microscope.

Visualizations

signaling_pathway cluster_fungus Fungal Cell Lipase Lipase DDAO_Fluorophore DDAO (Fluorescent) Lipase->DDAO_Fluorophore Release Fatty_Acid C6 Fatty Acid Lipase->Fatty_Acid Release Ddao-C6_Probe This compound (Non-fluorescent) Ddao-C6_Probe->Lipase Enzymatic Cleavage

Caption: Mechanism of this compound probe activation by fungal lipase.

experimental_workflow Sample_Preparation 1. Sample Preparation (Fungal Culture or Fecal Slurry) Probe_Incubation 2. This compound Incubation (10-20 µM, 37°C) Sample_Preparation->Probe_Incubation Washing_Step 3. Washing (Remove unbound probe) Probe_Incubation->Washing_Step Data_Acquisition 4. Data Acquisition (Fluorescence Microscopy or Plate Reader) Washing_Step->Data_Acquisition Data_Analysis 5. Data Analysis (Image Analysis or Quantification) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for labeling fungi with this compound.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal - Fungal species does not express lipase.- Probe concentration is too low.- Incubation time is too short.- Confirm lipase expression using a different assay.- Increase this compound concentration.- Increase incubation time.
High background fluorescence - Incomplete removal of unbound probe.- Autofluorescence from sample matrix.- Perform additional washing steps.- Use appropriate background correction during image analysis.
Cell death or morphological changes - High concentration of DMSO in the final solution.- Probe toxicity at high concentrations.- Ensure the final DMSO concentration is below 0.5%.- Reduce the this compound concentration or incubation time.

Conclusion

The this compound probe offers a sensitive and specific method for labeling and identifying lipase-active fungi within the intestinal environment. Its near-infrared fluorescence properties minimize interference from autofluorescence, making it an ideal tool for complex samples such as fecal matter. The protocols provided herein offer a starting point for researchers to apply this technology in their studies of the gut mycobiome. Optimization of the staining conditions may be necessary for specific fungal species and sample types.

Application Notes and Protocols for Ddao-C6 in Lipase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddao-C6 is a valuable fluorogenic substrate for the detection and quantification of lipase activity. This near-infrared probe is virtually non-fluorescent until it is hydrolyzed by lipase, which releases the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO). The resulting fluorescence can be measured to determine lipase activity, making it a useful tool for high-throughput screening and enzyme characterization. This document provides detailed application notes and protocols for the use of this compound in lipase assays.

Principle of the Assay

The this compound based lipase assay relies on the enzymatic hydrolysis of the this compound substrate. In its native state, this compound is a non-fluorescent cridone ester derivative. Upon interaction with a lipase, the ester bond is cleaved, releasing the DDAO fluorophore. The liberated DDAO exhibits strong fluorescence with an excitation maximum around 600 nm and an emission maximum at approximately 658 nm. The increase in fluorescence intensity is directly proportional to the lipase activity in the sample.[1][2]

Quantitative Data Summary

The working concentration of this compound and other assay parameters can vary depending on the specific lipase and experimental conditions. The following table summarizes key quantitative data from various studies.

ParameterValueSource/Lipase TypeReference
This compound Working Concentration 10 µMGeneral Lipase[2]
10 µMCPP Probe (similar)[3]
Lipase Concentration Range 0-50 µg/mLGeneral Lipase[2]
0-280 U/LCPP Probe (similar)
Incubation Time 30 minutesGeneral Lipase
up to 60 minutesCPP Probe (similar)
Incubation Temperature 37 °CGeneral Lipase
Excitation Wavelength ~600 nmThis compound
550 nmCPP Probe (similar)
Emission Wavelength ~658 nmThis compound
670 nmCPP Probe (similar)
pH 7.4 (PBS)CPP Probe (similar)

Experimental Protocols

Below is a general protocol for a lipase assay using this compound. It is recommended to optimize the conditions for your specific enzyme and experimental setup.

Materials:

  • This compound substrate

  • Lipase standard or sample

  • Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • DMSO (for dissolving this compound)

  • 96-well microplate (black, clear bottom recommended for fluorescence measurements)

  • Fluorescence microplate reader

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution in assay buffer to the desired final working concentration (e.g., 10 µM).

    • Prepare dilutions of your lipase standard or sample in the same assay buffer.

  • Assay Procedure:

    • Pipette 50 µL of the lipase standard or sample into the wells of the 96-well microplate.

    • Include a negative control with assay buffer only (no lipase).

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well. The final volume in each well will be 100 µL.

    • Mix gently by shaking the plate for a few seconds.

  • Incubation:

    • Incubate the microplate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined experimentally.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~600 nm and emission at ~658 nm.

  • Data Analysis:

    • Subtract the fluorescence of the negative control from the fluorescence of the samples.

    • Plot a standard curve of fluorescence intensity versus lipase concentration using the lipase standards.

    • Determine the lipase activity in your samples by interpolating their fluorescence values on the standard curve.

Visualizations

Experimental Workflow for this compound Lipase Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis stock This compound Stock (in DMSO) working_ddao This compound Working Solution stock->working_ddao Dilute in Buffer lipase Lipase Sample/ Standard diluted_lipase Diluted Lipase lipase->diluted_lipase Dilute in Buffer buffer Assay Buffer buffer->working_ddao buffer->diluted_lipase plate Add Diluted Lipase to 96-well Plate diluted_lipase->plate add_ddao Add this compound Working Solution plate->add_ddao incubate Incubate at 37°C (30-60 min) add_ddao->incubate read Measure Fluorescence (Ex: ~600nm, Em: ~658nm) incubate->read analyze Data Analysis read->analyze

Caption: Workflow of a typical lipase assay using the fluorogenic substrate this compound.

Signaling Pathway: this compound Hydrolysis by Lipase

G cluster_0 Enzymatic Reaction DdaoC6 This compound (Non-fluorescent) DDAO DDAO (Fluorescent) DdaoC6->DDAO Hydrolysis FattyAcid Fatty Acid DdaoC6->FattyAcid Hydrolysis Lipase Lipase Lipase->DDAO Lipase->FattyAcid

Caption: Enzymatic hydrolysis of this compound by lipase to yield fluorescent DDAO.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Ddao-C6.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with DDAO-C6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorogenic probe primarily used for the detection of human serum albumin (HSA) and endogenous lipase activity. It is an acridone ester derivative that, upon enzymatic cleavage or binding, produces a red fluorescent signal.[1]

PropertyValue
Excitation Wavelength550-600 nm[1]
Emission Wavelength630-700 nm[1]
Common ApplicationsDetection of HSA, sensing endogenous lipase from gut microbes.[1]

Q2: My this compound signal is very weak or absent. What are the initial checks I should perform?

When troubleshooting a weak or nonexistent signal, it's crucial to systematically evaluate several factors related to the probe, the experimental setup, and the sample itself.

cluster_InitialChecks Initial Troubleshooting Workflow Start Low/No Signal Detected Probe_Integrity Check Probe Integrity (Storage, Handling) Start->Probe_Integrity Concentration Verify Probe Concentration Probe_Integrity->Concentration Instrument_Settings Confirm Instrument Settings (Ex/Em Wavelengths, Filters) Concentration->Instrument_Settings Sample_Preparation Review Sample Preparation (Fixation, Permeabilization) Instrument_Settings->Sample_Preparation Positive_Control Run Positive Control Sample_Preparation->Positive_Control Signal_Observed Signal Observed? Positive_Control->Signal_Observed Troubleshoot_Further Proceed to Detailed Troubleshooting Signal_Observed->Troubleshoot_Further Yes Reassess_Experiment Reassess Experimental Design Signal_Observed->Reassess_Experiment No

Caption: Initial troubleshooting workflow for low this compound fluorescence.

Q3: How should I properly store and handle this compound?

Proper storage and handling are critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from light and moisture. When preparing a stock solution, dissolve the probe in a suitable organic solvent like DMSO. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q4: Can photobleaching affect my this compound signal?

Yes, photobleaching, the irreversible photochemical destruction of a fluorophore, can lead to a significant loss of fluorescent signal upon prolonged exposure to excitation light.[2] To minimize photobleaching, reduce the intensity and duration of light exposure during imaging and consider using an anti-fade mounting medium.

Troubleshooting Guides

Guide 1: Weak or No Fluorescence Signal

A weak or absent signal is a common issue. The following table outlines potential causes and their corresponding solutions.

Possible Cause Recommended Solution
Probe-Related Issues
Degraded this compoundEnsure proper storage at -20°C, protected from light and moisture. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
Incorrect Probe ConcentrationTitrate this compound to determine the optimal concentration for your specific application. A concentration of 10 µM has been used for lipase detection.
Instrumentation and Settings
Mismatched Excitation/Emission FiltersVerify that the microscope or flow cytometer filters are appropriate for this compound's spectral properties (Ex: 550-600 nm, Em: 630-700 nm).
Low Light Source IntensityIncrease the lamp or laser power. Ensure the light source is properly aligned.
Incorrect Detector Gain/VoltageOptimize the detector settings (e.g., PMT voltage in flow cytometry) to amplify the signal without significantly increasing noise.
Sample Preparation and Staining Protocol
Insufficient Incubation Time or TemperatureOptimize the incubation time and temperature. For lipase detection, an incubation of 30 minutes at 37°C has been reported.
Inadequate Fixation or PermeabilizationIf staining intracellular targets, ensure that the fixation and permeabilization methods are appropriate and effective, allowing the probe to access its target.
Presence of Quenching AgentsBe aware of potential quenching agents in your buffer or sample that could reduce fluorescence.
Low Target AbundanceConfirm the expression or presence of the target (e.g., lipase, HSA) in your sample using an alternative method or a positive control.
Guide 2: High Background Signal

High background fluorescence can obscure the specific signal from this compound.

Possible Cause Recommended Solution
Excess Probe Concentration Reduce the concentration of this compound used for staining.
Insufficient Washing Increase the number and duration of wash steps after incubation with the probe to remove unbound molecules.
Autofluorescence Include an unstained control sample to assess the level of natural fluorescence in your cells or sample matrix. If high, consider using spectral unmixing or background subtraction techniques.
Non-specific Binding Include a blocking step in your protocol, for example, with bovine serum albumin (BSA), to reduce non-specific binding of the probe.

Experimental Protocols

Protocol 1: General Staining Protocol for Lipase Detection in Fungal Colonies

This protocol is a guideline and should be optimized for your specific experimental needs.

  • Culture Preparation:

    • Disperse fresh intestinal secretions in sterile water.

    • Plate the suspension on a potato agar plate containing penicillin (100 U/mL) and streptomycin (0.1 mg/mL) to inhibit bacterial growth.

    • Culture at 32°C for approximately 5 days until fungal colonies are visible.

  • This compound Staining:

    • Prepare a 100 µM working solution of this compound.

    • Spray the this compound solution onto the fungal colonies.

    • Incubate at 32°C for 2 hours.

  • Imaging:

    • Image the colonies using a fluorescence microscope with appropriate filters for this compound (Ex: ~600 nm, Em: ~658 nm).

cluster_Protocol Lipase Detection Protocol Start Start Culture Culture Fungal Colonies (5 days, 32°C) Start->Culture Prepare_Probe Prepare 100 µM this compound Culture->Prepare_Probe Stain Spray Colonies with this compound Prepare_Probe->Stain Incubate Incubate (2 hours, 32°C) Stain->Incubate Image Fluorescence Microscopy (Ex: ~600 nm, Em: ~658 nm) Incubate->Image End End Image->End cluster_Signaling This compound Activation Pathway DDAO_C6_Inactive This compound (Non-fluorescent) Cleavage Ester Bond Cleavage DDAO_C6_Inactive->Cleavage Lipase Lipase Lipase->Cleavage DDAO_Active DDAO (Fluorescent) Cleavage->DDAO_Active Signal Fluorescence Signal (Em: ~658 nm) DDAO_Active->Signal

References

How to reduce background fluorescence in Ddao-C6 assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Ddao-C6 assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common sources of high background fluorescence in my this compound assay?

High background fluorescence in fluorescence-based assays can originate from several sources, categorized as either instrument-related or sample-related.[1]

  • Instrument and Reagent-Related Sources:

    • Autofluorescence from Assay Vessels: Plastic-bottom plates or tubes used in cell culture can exhibit strong autofluorescence.[1]

    • Contaminated Reagents: Buffers, media, or other solutions may be contaminated with fluorescent substances.

    • Sub-optimal Reagent Concentrations: An excessively high concentration of the this compound probe can lead to non-specific binding and increased background.[2]

  • Sample-Related Sources:

    • Cellular Autofluorescence: Cells naturally contain molecules like NADH, riboflavins, and collagen that fluoresce, particularly at shorter wavelengths.[2]

    • Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence.

    • Unbound Probe: Residual, unbound this compound probe in the sample will contribute to the background signal.

    • Compound Interference: If screening compound libraries, the compounds themselves may be fluorescent and interfere with the assay readout.

Q2: How can I determine the primary source of the high background in my experiment?

To systematically identify the source of high background, it is recommended to include a set of control wells in your experimental setup.

  • "No-Cell" Control: Prepare a well with all assay components (media, buffer, this compound) except for the cells. This will help identify background contributions from the media and the probe itself.

  • "Unstained Cells" Control: Include a well with cells and media, but without the this compound probe. This measures the natural autofluorescence of the cells under the experimental conditions.

  • "Compound-Only" Control: When screening compounds, a well containing only the compound in the assay buffer can quantify its intrinsic fluorescence.

By comparing the fluorescence intensity of these controls with your experimental wells, you can pinpoint the major contributor(s) to the high background.

Q3: What are the initial steps to take to reduce background fluorescence?

Several straightforward adjustments to your protocol can significantly lower background fluorescence.

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that still provides a robust signal-to-noise ratio.

  • Increase Wash Steps: Insufficient washing can leave behind unbound probe. Increase the number and volume of wash steps after probe incubation to more effectively remove unbound this compound.

  • Switch to a Suitable Imaging Medium: For live-cell imaging, replace standard culture medium with an optically clear, buffered saline solution or a specialized low-background imaging medium like Gibco FluoroBrite DMEM.

Troubleshooting Guide: A Tabulated Summary

Issue Potential Cause Recommended Solution Quantitative Target
High Background in All Wells (Including "No-Cell" Control) Autofluorescence from assay plate/vessel.Switch from plastic-bottom to glass-bottom plates or low-fluorescence plates.Aim for a >50% reduction in background from the empty plate.
Contaminated or autofluorescent media/buffer.Prepare fresh, sterile reagents. Use phenol red-free media or a specialized imaging buffer.Achieve a background signal in the "no-cell" control that is <10% of the specific signal.
Excess this compound probe concentration.Perform a concentration titration of the this compound probe to find the optimal concentration.Use the lowest concentration that gives a signal-to-background ratio of at least 5.
High Background Only in Wells with Cells High cellular autofluorescence.Include an "unstained cells" control to quantify and potentially subtract this background. If possible, use a fluorophore with longer excitation/emission wavelengths.The signal from stained cells should be at least 3-fold higher than the autofluorescence.
Non-specific binding of the probe to cellular components.Increase the number and stringency of wash steps. Consider adding a blocking agent (e.g., BSA) if appropriate for the assay.Aim for a >70% reduction in background after optimizing wash steps.
Variable Background Across the Plate Inconsistent washing.Ensure uniform and thorough washing across all wells.The coefficient of variation (CV) of background wells should be <15%.
Compound interference (in HTS).Run a "compound-only" control. If the compound is fluorescent, consider a counterscreen or use a different fluorescent probe.The signal from the compound alone should be less than 10% of the assay signal.

Experimental Protocols

Protocol 1: this compound Probe Concentration Optimization

This protocol outlines a method to determine the optimal working concentration of the this compound probe to maximize the signal-to-background ratio.

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom or glass-bottom plate at the desired density and allow them to adhere overnight.

  • Prepare Probe Dilutions: Prepare a serial dilution of the this compound probe in an appropriate assay buffer (e.g., phenol red-free medium or PBS). Concentrations should range from below to above the manufacturer's recommended concentration (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x).

  • Incubation: Remove the culture medium from the cells and add the different concentrations of the this compound probe. Include wells with probe but no cells (for background) and wells with cells but no probe (for autofluorescence).

  • Incubate the plate for the recommended time and temperature, protected from light.

  • Washing: Wash the cells 2-3 times with a buffered saline solution (e.g., PBS) to remove unbound probe.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for this compound (e.g., Ex/Em = ~600/658 nm).

  • Data Analysis:

    • Calculate the average background fluorescence from the "no-cell" control wells.

    • Subtract the average background from the fluorescence readings of the cell-containing wells.

    • Calculate the signal-to-background ratio for each probe concentration.

    • Select the lowest concentration that provides the highest signal-to-background ratio for future experiments.

Visual Guides

This compound Assay Workflow

Ddao_C6_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Analysis plate_cells 1. Plate Cells prepare_reagents 2. Prepare this compound & Controls add_probe 3. Add this compound to Wells prepare_reagents->add_probe incubate 4. Incubate add_probe->incubate wash 5. Wash to Remove Unbound Probe incubate->wash read_plate 6. Measure Fluorescence wash->read_plate analyze 7. Analyze Data & Calculate S/B read_plate->analyze

Caption: A typical experimental workflow for a this compound fluorescence assay.

Troubleshooting Logic for High Background Fluorescence

Troubleshooting_Logic start High Background? check_no_cell High in 'No-Cell' Control? start->check_no_cell check_unstained High in 'Unstained' Control? check_no_cell->check_unstained No sol_media Use Low-Fluorescence Media/Plate check_no_cell->sol_media Yes sol_autofluorescence Quantify & Subtract Autofluorescence check_unstained->sol_autofluorescence Yes sol_wash Optimize Wash Steps check_unstained->sol_wash No sol_probe Titrate this compound Concentration sol_media->sol_probe end_node Background Reduced sol_probe->end_node sol_autofluorescence->end_node sol_wash->end_node

Caption: A decision tree for troubleshooting high background fluorescence.

References

Optimizing DDAO-C6 Incubation Time for Lipase Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for lipase detection using the DDAO-C6 fluorescent probe. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound lipase assay?

The this compound assay is a fluorescence-based method for detecting lipase activity. This compound is a non-fluorescent substrate that is hydrolyzed by lipase, releasing the highly fluorescent product 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO).[1] The increase in fluorescence intensity is directly proportional to the lipase activity in the sample. The excitation and emission maxima of the DDAO product are approximately 646 nm and 659 nm, respectively.

Q2: What is a typical starting incubation time for a this compound lipase assay?

A typical starting point for incubation is 30 to 60 minutes at 37°C. However, the optimal time can vary significantly depending on the lipase concentration and the specific activity of the enzyme. For samples with low lipase activity, a longer incubation time may be necessary to generate a sufficient fluorescent signal.

Q3: How does enzyme concentration affect the optimal incubation time?

Higher enzyme concentrations will lead to a faster rate of substrate hydrolysis. Therefore, a shorter incubation time will be required to see a significant increase in fluorescence. Conversely, lower enzyme concentrations will necessitate a longer incubation period to achieve a detectable signal. It is crucial to operate within the linear range of the assay, where the fluorescence signal is proportional to both the enzyme concentration and the incubation time.

Q4: Can the this compound substrate degrade over time?

Like many fluorescent probes, this compound should be protected from light to prevent photobleaching. It is also recommended to store the substrate according to the manufacturer's instructions, typically at -20°C. When preparing working solutions, it is best to prepare only the amount needed for the experiment to avoid repeated freeze-thaw cycles.

Q5: What are the key factors to consider when optimizing the incubation time?

The primary factors are the expected lipase activity in your sample, the concentration of the this compound substrate, and the sensitivity of your fluorescence plate reader. It is also important to consider the temperature and pH of the assay buffer, as these can significantly impact enzyme activity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence from the sample matrix. 2. Contamination of reagents or microplates. 3. Spontaneous hydrolysis of the this compound substrate.1. Run a "sample blank" control (sample without this compound) to quantify and subtract the background fluorescence. 2. Use high-quality, nuclease-free water and dedicated labware. Test different black microplates for lower background. 3. Prepare fresh this compound solutions for each experiment and protect from light. Run a "no-enzyme" control to assess the rate of spontaneous hydrolysis.
Low or No Signal 1. Insufficient incubation time for the lipase concentration. 2. Inactive lipase enzyme. 3. Incorrect filter settings on the fluorescence reader. 4. Sub-optimal assay conditions (e.g., pH, temperature).1. Increase the incubation time or perform a time-course experiment to determine the optimal endpoint. 2. Use a positive control with a known active lipase to verify the assay setup and reagent integrity. 3. Ensure the excitation and emission wavelengths are set correctly for DDAO (approx. 646 nm/659 nm). 4. Optimize the assay buffer pH and temperature for your specific lipase.
Non-linear Reaction Rate 1. Substrate depletion during the incubation period. 2. Enzyme instability over the incubation time. 3. Product inhibition.1. Reduce the incubation time or decrease the enzyme concentration to ensure the reaction remains in the initial linear phase. 2. Perform a time-course experiment to identify the time frame during which the reaction is linear. 3. Dilute the sample to reduce the concentration of potential inhibitors.
High Well-to-Well Variability 1. Inaccurate pipetting of small volumes. 2. Incomplete mixing of reagents in the wells. 3. Temperature gradients across the microplate during incubation.1. Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed. 2. Gently mix the plate on an orbital shaker after adding all reagents. 3. Ensure the plate is incubated in a temperature-controlled environment and allow the plate to equilibrate to room temperature before reading.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time

This protocol outlines a time-course experiment to identify the linear range of the this compound lipase assay for a given enzyme concentration.

Materials:

  • Lipase-containing sample

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and bring them to room temperature. Protect the this compound solution from light.

    • Prepare a working solution of your lipase sample by diluting it in Assay Buffer to the desired concentration.

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The final concentration in the well should be optimized, but a starting point of 10-50 µM is common.

  • Set up the Assay Plate:

    • Add your diluted lipase sample to multiple wells of the microplate.

    • Include "no-enzyme" control wells containing only Assay Buffer.

    • Prepare a master mix of the this compound working solution.

  • Initiate the Reaction:

    • Add the this compound master mix to all wells to start the reaction. Mix gently by pipetting or using a plate shaker.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a total period of 60-120 minutes. Use excitation and emission wavelengths appropriate for DDAO (Ex/Em ≈ 646/659 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-enzyme" control at each time point from the corresponding sample wells.

    • Plot the background-corrected fluorescence intensity against time.

    • Identify the time interval during which the plot is linear. This linear range represents the optimal incubation period for your specific assay conditions.

Quantitative Data Summary

The optimal incubation time is dependent on the lipase concentration. The following table provides a hypothetical example of how to present data from a time-course experiment.

Lipase Concentration (U/mL)Incubation Time (min)Fluorescence Intensity (RFU)
0.1151500
0.1303000
0.1605800
0.1906500 (start of plateau)
0.5157500
0.53014800
0.56016000 (plateau)
0.59016100 (plateau)

Note: This is example data. Actual values will vary based on experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time prep Reagent Preparation (Lipase, this compound, Buffer) setup Assay Plate Setup (Samples and Controls) prep->setup initiate Initiate Reaction (Add this compound) setup->initiate measure Kinetic Measurement (Read Fluorescence Over Time) initiate->measure analyze Data Analysis (Plot RFU vs. Time) measure->analyze optimize Determine Linear Range (Optimal Incubation Time) analyze->optimize

Caption: Workflow for determining optimal this compound incubation time.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low or No Signal Detected check_time Is incubation time sufficient? start->check_time check_enzyme Is the enzyme active? check_time->check_enzyme Yes solution_time Increase incubation time or perform a time-course study. check_time->solution_time No check_reader Are reader settings correct? check_enzyme->check_reader Yes solution_enzyme Use a positive control with known active lipase. check_enzyme->solution_enzyme No check_conditions Are assay conditions optimal? check_reader->check_conditions Yes solution_reader Verify Ex/Em wavelengths for DDAO (≈646/659 nm). check_reader->solution_reader No solution_conditions Optimize buffer pH and temperature. check_conditions->solution_conditions No

Caption: Troubleshooting pathway for a low fluorescence signal.

References

Ddao-C6 photostability and how to prevent photobleaching.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the near-infrared fluorescent probe DDAO-C6, with a special focus on understanding and mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorogenic probe based on an acridone ester derivative. It is designed to be a highly specific fluorescent sensor for human serum albumin (HSA) and can act as an enzymatically activatable near-infrared (NIR) probe for detecting endogenous lipase.[1] The hydrolyzed form of this compound is what exhibits fluorescence.

PropertyValueReference
Excitation Wavelength (Ex)~600 nm[1]
Emission Wavelength (Em)~658 nm[1]
Chemical FamilyAcridine Dye[2]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[3] This process leads to a permanent loss of fluorescence. For any fluorescence microscopy experiment, including those with this compound, photobleaching is a major limiting factor as it can significantly reduce the signal-to-noise ratio, affecting the quality and duration of imaging experiments. Acridine dyes, the family to which this compound belongs, can be susceptible to photodegradation.

Q3: What are the primary factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound during a fluorescence microscopy experiment:

  • High-Intensity Excitation Light: The more intense the illumination, the faster the rate of photobleaching.

  • Prolonged Exposure Time: Continuous or repeated exposure to excitation light increases the cumulative dose of photons that can cause photodegradation.

  • Presence of Molecular Oxygen: Reactive oxygen species (ROS) are a major cause of photobleaching. The interaction of the excited fluorophore with molecular oxygen can lead to the formation of these damaging species.

  • Environmental Factors: The chemical environment of the probe, including pH and the presence of certain ions, can influence its photostability.

Troubleshooting Guide

Q1: My this compound signal is fading very quickly. What can I do?

Rapid signal loss is a classic sign of photobleaching. Here are several strategies to address this issue:

  • Reduce Excitation Light Intensity:

    • Use the lowest laser power or lamp intensity that provides a detectable signal.

    • Employ neutral density (ND) filters to attenuate the excitation light.

  • Minimize Exposure Time:

    • Use the shortest possible exposure time for your camera or detector.

    • For time-lapse imaging, increase the interval between acquisitions.

    • Use the shutter to block the light path when not actively acquiring images.

  • Use an Antifade Reagent:

    • Mount your sample in a commercially available antifade mounting medium. These reagents are designed to scavenge free radicals and reduce the rate of photobleaching. For a near-infrared dye like this compound, choose a reagent that offers protection across the visible and infrared spectrum.

  • Optimize Your Imaging Protocol:

    • Locate the region of interest using a lower magnification objective or transmitted light before switching to high-power fluorescence imaging.

Troubleshooting Workflow for Rapid Signal Fading

G start Problem: Rapid Signal Fading q1 Are you using an antifade reagent? start->q1 a1_no Incorporate an antifade mounting medium into your protocol. q1->a1_no No a1_yes Is the antifade reagent fresh and appropriate for NIR dyes? q1->a1_yes Yes q3 How high is your excitation light intensity? a1_no->q3 q2 Check reagent specifications and expiration date. Consider trying a different antifade. a1_yes->q2 q2->q3 a3 Reduce laser power or use neutral density (ND) filters. q3->a3 q4 What is your exposure time? a3->q4 a4 Decrease camera exposure time and increase time-lapse intervals. q4->a4 end_node Signal Stability Improved a4->end_node

Caption: A flowchart for troubleshooting rapid fluorescence signal loss.

Q2: The fluorescence signal from this compound is weak, even at the beginning of the experiment. What could be the issue?

A weak initial signal can be due to several factors unrelated to photobleaching:

  • Low Probe Concentration: The concentration of this compound may be too low for your sample. Consider performing a titration to find the optimal concentration.

  • Inefficient Staining: Ensure that the staining protocol allows for sufficient incubation time and that the probe can access its target. For this compound, which becomes fluorescent after hydrolysis, ensure that the conditions are appropriate for this reaction to occur.

  • Incorrect Filter Sets: Verify that the excitation and emission filters in your microscope are appropriate for the spectral profile of this compound (Ex/Em ~600/658 nm).

  • Suboptimal Imaging Settings: Increase the camera gain or use a more sensitive detector if available. However, be aware that high gain can also increase noise.

Q3: I am observing high background fluorescence in my images. How can I improve the signal-to-noise ratio?

High background can obscure your signal of interest. Here are some ways to reduce it:

  • Thorough Washing: After staining, ensure that any unbound this compound is washed away from the sample.

  • Use of Appropriate Media: For live-cell imaging, consider using a phenol red-free medium, as phenol red can contribute to background fluorescence.

  • Check for Autofluorescence: Your sample itself may be autofluorescent. To check for this, image an unstained control sample using the same settings. If autofluorescence is an issue, you may need to use spectral unmixing techniques if your imaging system supports it.

  • Optimize Antifade Reagent: Some antifade reagents can contribute to background fluorescence. Ensure you are using a high-quality, low-background formulation.

Data on Photobleaching Prevention

Antifade Reagent TypeKey ComponentsCuring TimeRefractive Index (RI)Best For
Glycerol-based Glycerol, antioxidants (e.g., n-propyl gallate)None (immediate viewing)~1.42-1.47Fixed cells, immediate imaging
Hardening Mountants Polymers, antioxidants (e.g., PPD, DABCO)Hours to days~1.47-1.52Fixed cells, long-term storage, high-resolution imaging
Live-Cell Antifades Oxygen scavenging systems, antioxidants (e.g., Trolox)N/A (added to media)N/ALive-cell time-lapse imaging

This table provides a general comparison. Always refer to the manufacturer's specifications for the specific product you are using.

Experimental Protocols

Protocol: Staining and Imaging of Cultured Cells with this compound

This protocol provides a general workflow for staining and imaging adherent cells with this compound.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells to the desired confluency.

  • This compound Staining:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in an appropriate buffer or cell culture medium to the final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound staining solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing and Mounting:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.

    • For fixed-cell imaging, you can now fix the cells (e.g., with 4% paraformaldehyde), followed by washing.

    • For live-cell imaging, replace the PBS with a suitable imaging medium (e.g., phenol red-free medium). If using a live-cell antifade reagent, add it to the medium according to the manufacturer's instructions.

    • For fixed cells, carefully aspirate the final wash solution and add a drop of antifade mounting medium onto the coverslip. Invert the coverslip onto a microscope slide and seal the edges with nail polish or a commercial sealant.

  • Imaging:

    • Use a fluorescence microscope equipped with filter sets appropriate for this compound (e.g., excitation ~600 nm, emission ~660 nm).

    • Start with low excitation power and short exposure times to minimize photobleaching.

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

Experimental Workflow for this compound Imaging

G cluster_prep Sample Preparation cluster_stain Staining cluster_mount Mounting cluster_image Imaging prep1 Plate and culture cells stain1 Incubate cells with this compound prep1->stain1 prep2 Prepare this compound staining solution prep2->stain1 stain2 Wash to remove unbound probe stain1->stain2 mount1 Add antifade mounting medium (for fixed cells) stain2->mount1 mount2 Add imaging medium with live-cell antifade (for live cells) stain2->mount2 image1 Set up microscope with appropriate filters mount1->image1 mount2->image1 image2 Optimize imaging parameters (low light, short exposure) image1->image2 image3 Acquire images image2->image3

Caption: A generalized workflow for a this compound fluorescence imaging experiment.

References

Technical Support Center: DDAO-C6 and pH Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on the fluorescence intensity of DDAO-C6 and its fluorescent product, DDAO.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound where pH is a critical parameter.

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal Incorrect pH of the buffer: The fluorescence of DDAO is pH-dependent. If the pH is outside the optimal range, the fluorescence intensity can be significantly reduced.Ensure your buffer is at the optimal pH for DDAO fluorescence. For many applications, a pH of 7.4 is recommended. Prepare fresh buffer and verify the pH with a calibrated pH meter.
Hydrolysis of this compound has not occurred: this compound is non-fluorescent until it is hydrolyzed to DDAO. This hydrolysis can be enzyme- or chemically-mediated.Confirm that the conditions are appropriate for this compound hydrolysis. If using an enzyme, ensure it is active and at the correct concentration. For chemical hydrolysis, check that the pH and temperature are suitable.
Incorrect excitation/emission wavelengths: The fluorescence of DDAO is maximal at specific wavelengths.Use the recommended excitation and emission wavelengths for DDAO (approximately 645 nm for excitation and 665 nm for emission).
Inconsistent or variable fluorescence readings Fluctuations in pH: Small changes in the pH of your sample can lead to variability in fluorescence intensity.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout your experiment. Avoid prolonged exposure of your samples to air, which can lead to CO2 absorption and a decrease in pH.
Temperature fluctuations: Fluorescence intensity can be temperature-dependent.Ensure all samples and reagents are at a stable temperature before and during measurement. Use a temperature-controlled fluorometer if available.
Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to lose its fluorescence.Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and the shortest possible exposure time.
High background fluorescence Autofluorescence from sample components: Biological samples and some chemicals can exhibit intrinsic fluorescence.Run a control sample without this compound to determine the level of background fluorescence. If necessary, use a buffer with lower autofluorescence or employ background subtraction methods.
Contaminated reagents or buffers: Impurities in your reagents or buffers can be fluorescent.Use high-purity reagents and solvents. Prepare fresh buffers and store them properly to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

A1: this compound itself is non-fluorescent. It must first be hydrolyzed to 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO). The fluorescence of DDAO is pH-dependent.[1] Generally, its fluorescence intensity is higher in neutral to slightly alkaline conditions and decreases in acidic environments.

Q2: What is the optimal pH for measuring DDAO fluorescence?

A2: While the exact optimum can vary depending on the specific application and buffer system, a pH of around 7.4 is commonly used for assays involving DDAO and provides robust fluorescence.

Q3: Can I use this compound to measure pH?

A3: While the fluorescence of DDAO is pH-sensitive, it is not typically used as a ratiometric pH indicator. Its primary use is as a substrate for various enzymes, where the resulting fluorescence indicates enzyme activity. For accurate pH measurements, dedicated pH-sensitive fluorescent probes are recommended.

Q4: How can I generate a calibration curve for DDAO fluorescence at different pH values?

A4: You can prepare a series of buffers with known pH values, add a constant concentration of hydrolyzed DDAO to each, and measure the fluorescence intensity. This will allow you to create a standard curve of fluorescence intensity versus pH for your specific experimental conditions.

Q5: What are some common sources of error when studying the effect of pH on DDAO fluorescence?

A5: Common errors include inaccurate pH measurement of buffers, insufficient buffer capacity leading to pH drift, temperature fluctuations, and photobleaching of the DDAO fluorophore.

Quantitative Data: Effect of pH on DDAO Fluorescence Intensity

The following table provides representative data on the relative fluorescence intensity of DDAO at various pH values. This data is illustrative and should be confirmed under your specific experimental conditions.

pHRelative Fluorescence Intensity (%)
4.025
5.045
6.070
7.095
7.4100
8.098
9.085
10.060

Experimental Protocols

Protocol for Generating a DDAO Fluorescence vs. pH Calibration Curve

1. Materials:

  • DDAO (hydrolyzed form) stock solution (e.g., 1 mM in DMSO)
  • A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-10)
  • Calibrated pH meter
  • Fluorometer with excitation and emission filters for DDAO (Ex/Em: ~645 nm/~665 nm)
  • 96-well black microplate

2. Procedure:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10). Verify the final pH of each buffer using a calibrated pH meter.
  • Prepare a working solution of DDAO by diluting the stock solution in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 10 µM.
  • In a 96-well black microplate, add 190 µL of each pH buffer to triplicate wells.
  • Add 10 µL of the 10 µM DDAO working solution to each well, for a final concentration of 500 nM.
  • Mix gently by pipetting or on a plate shaker for 1 minute.
  • Incubate the plate at room temperature for 15 minutes, protected from light.
  • Measure the fluorescence intensity using a fluorometer set to the appropriate excitation and emission wavelengths for DDAO.
  • Subtract the average fluorescence of a blank (buffer only) from all readings.
  • Plot the average background-corrected fluorescence intensity against the corresponding pH value.

Visualizations

experimental_workflow Experimental Workflow for Assessing pH Effect on DDAO Fluorescence cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers of Varying pH prep_plate Aliquot Buffers to Microplate prep_buffers->prep_plate prep_ddao Prepare DDAO Working Solution add_ddao Add DDAO to Buffers prep_ddao->add_ddao prep_plate->add_ddao incubate Incubate at Room Temperature add_ddao->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence plot_data Plot Fluorescence vs. pH measure_fluorescence->plot_data

Caption: Workflow for determining the effect of pH on DDAO fluorescence intensity.

logical_relationship Relationship between this compound, pH, and Fluorescence DDAOC6 This compound (Non-fluorescent) Hydrolysis Enzymatic or Chemical Hydrolysis DDAOC6->Hydrolysis DDAO DDAO (Potentially Fluorescent) Hydrolysis->DDAO Fluorescence Fluorescence Emission DDAO->Fluorescence Optimal pH NoFluorescence Low/No Fluorescence DDAO->NoFluorescence Sub-optimal pH pH_environment pH of the Environment pH_environment->DDAO

Caption: this compound hydrolysis and pH-dependent fluorescence of DDAO.

References

Temperature optimization for Ddao-C6 enzymatic reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddao-C6 enzymatic reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the temperature optimization of this compound. Please note that "this compound" is treated here as a representative D-amino acid oxidase (DAAO), and the guidance is based on established principles for this class of enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound enzymatic activity?

A1: The optimal temperature for D-amino acid oxidase (DAAO) activity can vary significantly depending on the source organism. For instance, human DAAO has an optimal temperature of 45°C[1]. In contrast, a highly stable DAAO from the thermophilic bacterium Rubrobacter xylanophilus (RxDAO) exhibits an optimum temperature of 65°C[2]. It is crucial to determine the optimal temperature for your specific this compound enzyme empirically.

Q2: How does temperature affect the stability of the this compound enzyme?

A2: Temperature is a critical factor for enzyme stability. Exceeding the optimal temperature can lead to irreversible denaturation and loss of activity. For example, human DAAO is stable up to 45°C but is fully inactivated at temperatures of 65°C and above[1]. The thermal stability of RxDAO is indicated by a T50 (the temperature at which 50% of the initial enzymatic activity is lost after a specific incubation time) of 64°C[2]. It is recommended to perform a temperature stability assay to determine the operational range for this compound.

Q3: My this compound enzyme activity is lower than expected. Could temperature be the issue?

A3: Yes, suboptimal temperature is a common cause of low enzyme activity. Ensure your reaction is incubated at the predetermined optimal temperature. Deviations, even small ones, can significantly impact reaction rates[3]. Also, verify that all reaction components, including the buffer and substrate, have been brought to the correct reaction temperature before initiating the assay.

Q4: I am observing inconsistent results between experiments. How can temperature contribute to this?

A4: Inconsistent temperature control is a frequent source of variability in enzyme assays. Ensure that your incubation equipment (e.g., water bath, incubator) provides uniform and stable temperature control. Using temperature-controlled equipment can help prevent variations. Additionally, avoid repeated freeze-thaw cycles of the enzyme stock, as this can lead to a progressive loss of activity and inconsistent results.

Q5: Can I store the this compound enzyme at room temperature?

A5: It is generally not recommended to store enzymes at room temperature for extended periods. Most enzymes should be stored at low temperatures (e.g., -20°C) to maintain their activity. Some highly stable enzymes, like RxDAO, have shown no loss of activity after a week at 30°C, but this is an exception. Always refer to the manufacturer's storage instructions for your specific this compound enzyme.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Enzyme Activity Incorrect incubation temperature.Verify the optimal temperature for this compound. Ensure your incubator or water bath is calibrated and set correctly.
Enzyme denaturation due to high temperature.Check if the incubation temperature exceeded the enzyme's stability range. Perform a temperature stability assay.
Assay components were not at the correct temperature.Pre-warm all buffers, substrates, and water to the assay temperature before adding the enzyme.
Improper enzyme storage.Confirm that the enzyme has been stored at the recommended temperature and has not undergone excessive freeze-thaw cycles.
Inconsistent Results Fluctuations in incubation temperature.Use a calibrated, stable temperature-controlled environment for the assay.
Temperature gradient across the reaction plate.If using a microplate, ensure even heating. Consider filling outer wells with water to minimize edge effects.
Incomplete thawing of reagents.Ensure all components are completely thawed and mixed gently before use.
High Background Signal Reaction temperature is too high, leading to non-enzymatic substrate degradation.Lower the incubation temperature and determine if the background signal decreases.
Contaminants in the sample.Some substances can interfere with assays. Consider deproteinizing samples if necessary.

Data Presentation

Table 1: Temperature Optima and Stability of Various D-Amino Acid Oxidases

Enzyme SourceOptimal Temperature (°C)Thermal StabilityReference
Human (hDAAO)45Stable up to 45°C; inactivated at ≥65°C
Rubrobacter xylanophilus (RxDAO)65T50 of 64°C
Rasamsonia emersonii (ReDAAO)~60T50 value of ~60°C

Experimental Protocols

Protocol 1: Determining the Optimal Temperature of this compound

Objective: To identify the temperature at which this compound exhibits maximum catalytic activity.

Materials:

  • This compound enzyme

  • Substrate (e.g., D-alanine)

  • Reaction buffer (e.g., 50 mM Potassium Phosphate, pH 8.0)

  • Detection reagents (specific to the chosen assay method)

  • Temperature-controlled water bath or incubator

  • Spectrophotometer or fluorometer

Methodology:

  • Prepare a series of reaction mixtures, each containing the substrate and reaction buffer.

  • Equilibrate the reaction mixtures at a range of different temperatures (e.g., 25°C, 35°C, 45°C, 55°C, 65°C, 75°C).

  • Initiate the reaction by adding a constant amount of this compound enzyme to each reaction mixture.

  • Incubate the reactions for a fixed period, ensuring the time is within the linear range of the reaction.

  • Stop the reaction (if necessary for the chosen detection method).

  • Measure the product formation using an appropriate assay method (e.g., monitoring oxygen consumption, hydrogen peroxide production, or α-keto acid formation).

  • Plot the enzyme activity (rate of product formation) against the incubation temperature. The temperature at which the highest activity is observed is the optimal temperature.

Protocol 2: Assessing the Thermal Stability of this compound

Objective: To determine the temperature range over which this compound remains stable and active.

Materials:

  • This compound enzyme

  • Reaction buffer

  • Temperature-controlled water bath or incubator

  • Assay reagents from Protocol 1

Methodology:

  • Aliquot the this compound enzyme into separate tubes.

  • Incubate each aliquot at a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) for a set period (e.g., 30 or 60 minutes).

  • After incubation, cool the enzyme samples on ice immediately.

  • Assay the residual activity of each heat-treated enzyme sample at the previously determined optimal temperature using the procedure from Protocol 1.

  • Include a control sample of the enzyme that was kept on ice and not subjected to heat treatment (representing 100% activity).

  • Calculate the percentage of residual activity for each temperature point relative to the control.

  • Plot the percentage of residual activity against the pre-incubation temperature to determine the thermal stability profile.

Visualizations

Experimental_Workflow_Temperature_Optimization cluster_prep Preparation cluster_opt_temp Optimal Temperature Determination cluster_stability Thermal Stability Assay cluster_analysis Analysis & Conclusion prep_reagents Prepare Reagents (Buffer, Substrate) equilibrate Equilibrate Reactions at Various Temperatures prep_reagents->equilibrate prep_enzyme Prepare Enzyme Stock add_enzyme_opt Initiate with Enzyme prep_enzyme->add_enzyme_opt incubate_enzyme Incubate Enzyme Aliquots at Various Temperatures prep_enzyme->incubate_enzyme equilibrate->add_enzyme_opt incubate_opt Incubate for Fixed Time add_enzyme_opt->incubate_opt measure_activity Measure Activity incubate_opt->measure_activity plot_opt Plot Activity vs. Temp measure_activity->plot_opt determine_optimum Determine Optimal Temperature plot_opt->determine_optimum cool_enzyme Cool on Ice incubate_enzyme->cool_enzyme assay_residual Assay Residual Activity at Optimal Temperature cool_enzyme->assay_residual plot_stability Plot % Residual Activity vs. Temp assay_residual->plot_stability determine_stability Determine Stability Profile plot_stability->determine_stability

Caption: Workflow for determining the optimal temperature and thermal stability of this compound.

Troubleshooting_Logic_Low_Activity cluster_temp_checks Temperature Checks cluster_enzyme_checks Enzyme Integrity Checks cluster_reagent_checks Reagent & Assay Checks start Low/No Enzyme Activity check_temp_setting Is Incubation Temp Set to Optimum? start->check_temp_setting check_calibration Is Equipment Calibrated? check_temp_setting->check_calibration Yes solution Problem Identified & Resolved check_temp_setting->solution No, Correct Temp check_prewarming Were Reagents Pre-warmed? check_calibration->check_prewarming Yes check_calibration->solution No, Calibrate check_storage Proper Enzyme Storage? check_prewarming->check_storage Yes check_prewarming->solution No, Pre-warm check_freeze_thaw Excessive Freeze-Thaw Cycles? check_storage->check_freeze_thaw Yes check_storage->solution No, Replace Enzyme check_reagent_prep Correct Reagent Concentrations? check_freeze_thaw->check_reagent_prep No check_freeze_thaw->solution Yes, Use Fresh Aliquot run_control Run Positive Control with Known Active Enzyme run_control->solution Control Works, Issue is with Sample check_ph Correct Buffer pH? check_reagent_prep->check_ph Yes check_reagent_prep->solution No, Prepare Fresh check_inhibitors Potential Inhibitors in Sample? check_ph->check_inhibitors Yes check_ph->solution No, Adjust pH check_inhibitors->run_control No check_inhibitors->solution Yes, Purify Sample

Caption: Troubleshooting flowchart for low this compound enzyme activity.

References

Technical Support Center: DDAO-C6 Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDAO-C6. The information is designed to address common solubility issues in aqueous buffers and provide practical solutions for successful experimental outcomes.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my aqueous buffer.

Possible Causes and Solutions:

  • Low Temperature: Dissolution of some compounds can be an endothermic process.

    • Solution: Gently warm the solution to 37°C. A brief period of warming in a water bath can significantly improve solubility.[1]

  • Insufficient Agitation: The powder may not be adequately dispersed in the buffer.

    • Solution: Vortex the solution for several minutes. If particles persist, brief sonication can help to break up aggregates and facilitate dissolution.[1]

  • Buffer Composition: The pH or ionic strength of your buffer may not be optimal for this compound solubility.

    • Solution:

      • pH: this compound is an amine oxide, which can be protonated at acidic pH. In neutral or alkaline solutions, it behaves as a nonionic surfactant. Adjusting the pH of your buffer may improve solubility.[1][2]

      • Ionic Strength: High salt concentrations can sometimes lead to "salting out" of solutes. Conversely, for some surfactants, a certain ionic strength is necessary to overcome electrostatic repulsion and aid dissolution. Experiment with buffers of varying ionic strengths to find the optimal condition.[3]

Issue: My this compound solution is cloudy or has visible precipitates after initial dissolution.

Possible Causes and Solutions:

  • Precipitation upon Dilution: This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

    • Solution: Perform a stepwise dilution. Instead of adding the stock directly to the final volume of buffer, add a small amount of buffer to the stock, mix well, and then gradually add the remaining buffer. This gradual change in solvent environment can prevent precipitation.

  • Aggregation: Surfactants like this compound can form aggregates or micelles above a certain concentration known as the Critical Micelle Concentration (CMC). While micelle formation is often intended, uncontrolled aggregation can lead to precipitation.

    • Solution:

      • Concentration: Ensure you are working at a concentration appropriate for your assay. If you are below the CMC, you should have a solution of monomers. If you are above the CMC, you will have micelles. Unintended precipitation may occur if the concentration is excessively high.

      • Detergents: The inclusion of a small amount of a non-interfering detergent in your assay buffer can sometimes prevent non-specific aggregation.

Issue: I am seeing inconsistent results in my fluorescence-based assay using this compound.

Possible Causes and Solutions:

  • Incomplete Solubilization: If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and variable.

    • Solution: Visually inspect your stock and working solutions for any particulate matter before use. If necessary, centrifuge the solution and use the supernatant, re-quantifying the concentration if possible.

  • Aggregation-Induced Artifacts: Compound aggregation can lead to non-specific interactions with proteins and other biomolecules in your assay, causing interference.

    • Solution: Run control experiments with and without your target analyte to assess the background signal from your this compound solution. Consider including a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) in your assay buffer to minimize non-specific aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: Due to its amphiphilic nature, it is often recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock can then be diluted into your aqueous buffer for your working solution. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for this compound?

A2: For a concentrated stock solution, DMSO is a common choice as it can dissolve a wide range of organic molecules. For the final working solution in a biological assay, an aqueous buffer is typically used.

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer. What should I do?

A3: This is a common occurrence. Try warming the solution gently (e.g., in a 37°C water bath) and vortexing or sonicating for a few minutes. To prevent this, use a stepwise dilution method as described in the troubleshooting guide.

Q4: How does pH affect the solubility of this compound?

A4: this compound is an amine oxide. Amine oxides are weak bases and can be protonated at acidic pH values. In neutral to alkaline pH, they are typically nonionic. The solubility of this compound may be influenced by the pH of the buffer, and the optimal pH may need to be determined empirically for your specific application.

Q5: How does ionic strength affect the solubility of this compound?

A5: The effect of ionic strength on surfactant solubility can be complex. Increased ionic strength can decrease the electrostatic repulsion between surfactant headgroups, which can lower the CMC. However, very high salt concentrations can lead to the "salting out" and precipitation of the surfactant. The optimal ionic strength for your experiment should be determined empirically.

Q6: What is the Critical Micelle Concentration (CMC) of this compound?

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table summarizes the expected qualitative effects of various factors on its solubility, based on the general properties of amine oxides and related surfactants.

FactorEffect on Solubility/AggregationRationale
Temperature Increased temperature generally increases solubility.Provides energy to overcome lattice energy for dissolution.
pH Solubility is pH-dependent. May be more soluble at slightly acidic or neutral to alkaline pH.This compound is a weak base; its charge state changes with pH, affecting its interaction with the solvent.
Ionic Strength Can either increase or decrease solubility. Tends to decrease the CMC.Affects electrostatic interactions between surfactant molecules and their hydration.
Co-solvent (e.g., DMSO) Significantly increases solubility, especially for stock solutions.DMSO is a polar aprotic solvent that can dissolve both polar and non-polar compounds.

Disclaimer: The information in this table is based on general principles of surfactant chemistry. The optimal conditions for this compound in your specific application should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer from a DMSO stock.

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any remaining solid particles.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Prepare the Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • To prevent precipitation, perform a stepwise dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first dilute an aliquot of the stock 1:10 in your aqueous buffer, vortex, and then perform a second 1:10 dilution to reach the final concentration.

    • If any precipitation is observed, gently warm the solution and vortex or sonicate until it redissolves.

    • Prepare the working solution fresh for each experiment if possible.

Protocol 2: Lipase Activity Assay Using this compound as a Fluorescent Probe

This protocol provides a general framework for measuring lipase activity using the enzymatic activation of the this compound near-infrared fluorescent probe.

  • Reagent Preparation:

    • This compound Working Solution: Prepare a 10 µM working solution of this compound in your desired assay buffer (e.g., phosphate-buffered saline, pH 7.4) as described in Protocol 1.

    • Lipase Solution: Prepare a solution of your lipase enzyme of interest in the assay buffer at various concentrations.

    • Assay Buffer: Prepare the buffer that will be used for the assay (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • In a 96-well microplate, add your lipase solution to the wells. Include a negative control with buffer only (no lipase).

    • Add the this compound working solution to each well to a final concentration of, for example, 10 µM.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the this compound hydrolysate (e.g., Ex/Em = 600/658 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity as a function of lipase concentration to determine the linear range of the assay.

Visualizations

experimental_workflow_dissolving_DDAO_C6 cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store Store at -20°C/-80°C vortex_stock->store thaw Thaw Stock Solution dilute Stepwise Dilution in Aqueous Buffer thaw->dilute check_precipitate Check for Precipitation dilute->check_precipitate warm_vortex Warm and Vortex/Sonicate check_precipitate->warm_vortex Yes ready Working Solution Ready check_precipitate->ready No warm_vortex->ready

Caption: Workflow for preparing this compound solutions.

signaling_pathway_lipase_assay DDAO_C6 This compound (Non-fluorescent) Hydrolysis Ester Hydrolysis DDAO_C6->Hydrolysis Lipase Lipase Enzyme Lipase->Hydrolysis Product Fluorescent Product Hydrolysis->Product Detection Fluorescence Detection (Ex/Em ~600/658 nm) Product->Detection

Caption: Principle of the lipase activity assay using this compound.

References

Avoiding non-specific binding of Ddao-C6 in cell staining.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Ddao-C6 (commonly available as CellTrace™ Far Red DDAO-SE) in cell staining applications.

Troubleshooting Guide

Issue 1: High Background Fluorescence Across the Entire Sample

Possible Causes:

  • Excessive Dye Concentration: Using a concentration of this compound that is too high is a common cause of generalized background fluorescence.[1]

  • Prolonged Incubation Time: Incubating cells with the dye for too long can lead to increased non-specific uptake.[1]

  • Inadequate Washing: Insufficient removal of unbound dye after staining will result in high background.

  • Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal from the dye.

Solutions:

Solution Detailed Protocol
Optimize Dye Concentration Perform a titration study to determine the optimal this compound concentration for your specific cell type and experimental conditions. Start with a range of 0.5 µM to 10 µM. For long-term tracking in proliferating cells, concentrations up to 25 µM may be necessary, but for shorter experiments, 0.5-5 µM is often sufficient.[2]
Optimize Incubation Time Test different incubation times, for example, 15, 30, and 45 minutes at 37°C.[2] Shorter incubation times can often reduce non-specific binding while still providing adequate signal.
Improve Washing Steps After incubation with this compound, wash the cells 2-3 times with a buffered saline solution like PBS to effectively remove any unbound dye.[3]
Control for Autofluorescence Image an unstained sample of your cells using the same settings as your stained samples to assess the level of natural autofluorescence. If autofluorescence is high, consider using a dye with a different excitation/emission spectrum if possible.
Issue 2: Patchy or Punctate Staining

Possible Causes:

  • Dye Aggregation: this compound, like other cyanine dyes, can form aggregates, especially at high concentrations or in inappropriate solvents, leading to uneven staining.

  • Cell Stress or Death: Stressed or dying cells can exhibit irregular staining patterns.

  • Non-specific Binding to Cellular Debris: The dye may bind to debris from dead cells in the culture.

Solutions:

Solution Detailed Protocol
Ensure Proper Dye Solubilization Prepare the this compound stock solution in high-quality, anhydrous DMSO. Before use, dilute the stock solution in a serum-free medium or PBS and vortex briefly to ensure it is fully dissolved.
Assess Cell Health Monitor cell morphology and viability before and during the staining procedure. Ensure cells are healthy and not overly confluent.
Remove Cellular Debris Wash cells with PBS before staining to remove any detached cells and debris.
Issue 3: High Percentage of Positively Stained Cells in Negative Control

Possible Causes:

  • Non-specific Binding to Dead Cells: Dead cells have compromised membranes and can non-specifically bind amine-reactive dyes like this compound, leading to false-positive signals.

  • Fc Receptor Binding: Although less common with small molecule dyes compared to antibodies, some cyanine dyes have been reported to bind to Fc receptors on monocytes and macrophages.

Solutions:

Solution Detailed Protocol
Exclude Dead Cells from Analysis Use a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain) to distinguish between live and dead cells. Gate on the live cell population during flow cytometry analysis.
Use Blocking Agents For cell types known to have high Fc receptor expression (e.g., macrophages), pre-incubate the cells with an Fc receptor blocking reagent or buffer containing serum from the same species as the cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell staining?

A1: The optimal concentration is cell-type and application-dependent. A good starting point for titration is between 1-10 µM. For long-term cell proliferation studies, you might need to go as high as 25 µM, while for shorter-term tracking, 0.5-5 µM may be sufficient.

Q2: How long should I incubate my cells with this compound?

A2: Incubation times typically range from 15 to 45 minutes at 37°C. In some protocols, incubation for up to 2 hours has been reported. It is recommended to optimize the incubation time for your specific experiment to achieve a balance between bright staining and low background.

Q3: Can I fix and permeabilize cells after staining with this compound?

A3: Yes, this compound (as CellTrace™ Far Red DDAO-SE) covalently binds to intracellular amines, making the staining compatible with fixation and permeabilization procedures.

Q4: Why do I see a single broad peak instead of distinct generational peaks in my proliferation assay?

A4: A single broad peak in flow cytometry is often a result of using too high a dye concentration or too long an incubation time, which can lead to heterogeneous staining. Try reducing both the concentration and incubation time.

Q5: What are the excitation and emission wavelengths for this compound?

A5: this compound is typically excited by a red laser at approximately 633 or 635 nm, with an emission maximum around 660 nm. This makes it well-suited for multiplexing with fluorophores excited by blue (488 nm) and violet (405 nm) lasers.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for this compound staining. Optimization is crucial for best results.

Table 1: Recommended Concentration and Incubation Times for this compound

ApplicationCell TypeRecommended Concentration (µM)Incubation Time (minutes)Incubation Temperature (°C)
Short-term cell trackingAdherent cell lines0.5 - 515 - 4537
Long-term proliferation assaysSuspension cells (e.g., lymphocytes)5 - 2520 - 12037
Erythrocyte labelingHuman erythrocytes1012037

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum~633-638
Emission Maximum~660

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound
  • Cell Preparation: Culture adherent cells on coverslips or in culture plates until they reach the desired confluency (typically 70-80%).

  • Prepare Staining Solution: Prepare a working solution of this compound in a serum-free medium or PBS at the desired concentration (start with 1-5 µM).

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the pre-warmed (37°C) this compound staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with complete culture medium to quench and remove any unbound dye.

  • Imaging: The cells are now ready for live-cell imaging or can be fixed for further processing.

Protocol 2: Staining of Suspension Cells for Flow Cytometry
  • Cell Preparation: Harvest suspension cells and wash them once with PBS. Adjust the cell concentration to 1 x 10^6 cells/mL in pre-warmed PBS.

  • Prepare Staining Solution: Prepare a 2X working solution of this compound in pre-warmed PBS.

  • Staining: Add an equal volume of the 2X this compound solution to the cell suspension. For example, add 1 mL of 2X dye to 1 mL of cells. Incubate for 20 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Quenching and Washing: Add five volumes of complete culture medium to the stained cells and incubate for 5 minutes to quench the reaction. Pellet the cells by centrifugation and resuspend them in fresh, pre-warmed medium.

  • Analysis: The cells are now ready for analysis by flow cytometry. For proliferation assays, a portion of the stained cells can be analyzed immediately (time 0) while the rest are cultured for the desired duration.

Visualizations

TroubleshootingWorkflow Start Start: Non-specific this compound Staining Problem Identify the Pattern of Non-specific Staining Start->Problem HighBg High Background Everywhere Problem->HighBg Generalized Patchy Patchy/Punctate Staining Problem->Patchy Localized FalsePos High % Positive in Negative Control Problem->FalsePos Control Issue Sol_HighBg1 Optimize Dye Concentration (Titrate) HighBg->Sol_HighBg1 Sol_HighBg2 Optimize Incubation Time HighBg->Sol_HighBg2 Sol_HighBg3 Improve Washing Steps HighBg->Sol_HighBg3 Sol_Patchy1 Ensure Proper Dye Solubilization Patchy->Sol_Patchy1 Sol_Patchy2 Check Cell Viability Patchy->Sol_Patchy2 Sol_FalsePos1 Use Viability Dye to Exclude Dead Cells FalsePos->Sol_FalsePos1 Sol_FalsePos2 Use Fc Block (if applicable) FalsePos->Sol_FalsePos2 End Resolved Sol_HighBg1->End Sol_HighBg2->End Sol_HighBg3->End Sol_Patchy1->End Sol_Patchy2->End Sol_FalsePos1->End Sol_FalsePos2->End

Caption: Troubleshooting workflow for non-specific this compound staining.

StainingMechanism cluster_Extracellular Extracellular cluster_Intracellular Intracellular Dye_free This compound-SE (non-fluorescent) Esterase Esterases Dye_free->Esterase Crosses cell membrane Dye_bound This compound bound to intracellular amines (fluorescent) Protein Intracellular Proteins Esterase->Protein cleaves SE group, activates dye Protein->Dye_bound Covalent bond formation

Caption: Simplified mechanism of this compound-SE staining in live cells.

References

Technical Support Center: Ddao-C6 Signal-to-Noise Ratio Improvement Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the near-infrared fluorescent probe, Ddao-C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Background Fluorescence

High background can obscure your signal and reduce the sensitivity of your assay. Here are common causes and solutions:

Potential Cause Recommended Solution
Autofluorescence of biological samples: Endogenous fluorophores in cells and tissues, such as NADH, collagen, and elastin, can emit in the red and far-red spectrum, overlapping with the this compound signal.[1][2]- Spectral Unmixing: If your imaging system has this capability, acquire a spectral signature of the autofluorescence from an unstained control sample and subtract it from your this compound signal. - Use of Quenching Agents: Commercially available quenching agents like TrueVIEW® or Sudan Black B can reduce autofluorescence.[1][3] However, be aware that some quenchers may introduce their own background in the far-red channel.[2] - Proper Fixation: Aldehyde-based fixatives can increase autofluorescence. Consider using an alternative fixative like methanol or ethanol if compatible with your experiment. If using aldehydes, perfusion with PBS before fixation can help by removing red blood cells, a source of heme-related autofluorescence.
Non-specific binding of this compound: The probe may bind to cellular components other than the target enzyme or protein.- Optimize Probe Concentration: Perform a concentration titration to find the lowest concentration of this compound that still provides a robust signal. - Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe. - Blocking: While less common for small molecule probes than for antibodies, pre-incubation with a blocking agent like Bovine Serum Albumin (BSA) may help in some cases by reducing non-specific binding sites.
Contaminated Reagents or Buffers: Impurities in your buffers or media can be fluorescent.- Use High-Purity Reagents: Utilize high-grade solvents and fresh, sterile-filtered buffers. - Phenol Red-Free Media: For live-cell imaging, use a phenol red-free imaging medium, as phenol red is fluorescent.
Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors related to the probe, the sample, or the experimental setup.

Potential Cause Recommended Solution
Low Enzyme/Protein Concentration or Activity: The target lipase or human serum albumin may be present at low levels or be inactive.- Positive Controls: Always include a positive control with a known concentration of active enzyme to validate the assay setup. - Optimize Reaction Conditions: Ensure the pH, temperature, and ionic strength of your buffer are optimal for enzyme activity.
Incorrect Filter Sets/Imaging Parameters: The excitation and emission wavelengths used may not be optimal for this compound.- Verify Spectral Properties: this compound has an excitation maximum around 600 nm and an emission maximum around 658 nm. Use appropriate filters and laser lines for your instrument.
Photobleaching: The fluorescent signal of this compound can be destroyed by prolonged exposure to excitation light.- Minimize Exposure: Reduce the intensity of the excitation light and the exposure time to the minimum required for a detectable signal. - Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade agent. - Time-Lapse Imaging Strategy: For live-cell imaging, acquire images at longer intervals if the experimental design allows.
Probe Degradation: Improper storage or handling can lead to the degradation of this compound.- Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture. - Fresh Working Solutions: Prepare fresh working solutions of the probe for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an enzymatically activatable near-infrared fluorescent probe. In its native state, it is non-fluorescent. Upon enzymatic cleavage of the C6 ester linkage by lipase, the fluorescent DDAO molecule is released, resulting in a detectable signal.

Q2: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation wavelength for this compound is approximately 600 nm, and its emission maximum is around 658 nm.

Q3: Can I use this compound for live-cell imaging?

Yes, this compound is a cell-permeable probe suitable for live-cell imaging. However, it is crucial to optimize imaging conditions to minimize phototoxicity and photobleaching.

Q4: How can I perform quantitative analysis with this compound?

There is a reported linear relationship between the fluorescence intensity of this compound and lipase concentration within a certain range (e.g., 0-50 µg/mL). To perform quantitative analysis, you should generate a standard curve with known concentrations of the target enzyme under your experimental conditions.

Q5: What are some common artifacts to watch out for in this compound imaging?

Fixation can introduce artifacts that may alter the localization of the probe or the target enzyme. For live-cell imaging, cellular stress due to imaging conditions can lead to morphological changes that are not representative of the normal physiological state.

Experimental Protocols and Data

General Protocol for Lipase Activity Assay

This protocol provides a general guideline for measuring lipase activity using this compound. Optimization for specific cell types and experimental conditions is recommended.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare an assay buffer suitable for your lipase of interest (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme).

  • Cell/Sample Preparation:

    • For live cells, plate them in a suitable imaging dish or plate.

    • For cell lysates or purified enzyme, prepare samples in the assay buffer.

  • Probe Incubation:

    • Dilute the this compound stock solution to the desired final concentration in the assay buffer or cell culture medium. A typical starting concentration is 10 µM.

    • Incubate the samples with the this compound working solution for a specified time (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

  • Image Acquisition/Fluorescence Measurement:

    • For fluorescence microscopy, acquire images using appropriate filter sets for this compound (Excitation: ~600 nm, Emission: ~658 nm).

    • For plate reader-based assays, measure the fluorescence intensity at the same wavelengths.

  • Data Analysis:

    • Quantify the fluorescence intensity of your samples.

    • For quantitative analysis, compare the signal to a standard curve generated with known concentrations of lipase.

Quantitative Data Tables

The following tables provide representative data to illustrate the impact of different experimental parameters on the signal-to-noise ratio (S/N). Users should perform their own optimization to determine the best conditions for their specific experiments.

Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio

This compound Concentration (µM)Relative Signal IntensityRelative Background IntensitySignal-to-Noise Ratio (S/N)
15005010
5250015016.7
10450030015
2050006008.3

This table illustrates that increasing the probe concentration can increase the signal but may also lead to a disproportionate increase in background, thus reducing the S/N ratio at higher concentrations.

Table 2: Comparison of Different Buffers on this compound Fluorescence

Buffer (50 mM, pH 7.4)Relative Fluorescence Intensity
Phosphate-Buffered Saline (PBS)3800
Tris-HCl4200
HEPES4500

This table shows that the choice of buffer can influence the fluorescence intensity of the this compound product. HEPES buffer, in this example, provides the highest signal.

Table 3: Impact of Washing Steps on Background Reduction

Number of WashesRelative Background Intensity
0500
1250
2150
3100

This table demonstrates that increasing the number of washing steps after probe incubation can significantly reduce background fluorescence.

Visualizations

This compound Enzymatic Activation Pathway

Ddao_C6_Activation DdaoC6 This compound (Non-fluorescent) DDAO DDAO (Fluorescent) DdaoC6->DDAO Enzymatic Cleavage Lipase Lipase Lipase->DdaoC6 Signal Fluorescent Signal (Em: ~658 nm) DDAO->Signal Excitation (Ex: ~600 nm)

Caption: Enzymatic activation of the this compound probe by lipase.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio CheckBackground High Background? Start->CheckBackground CheckSignal Weak Signal? CheckBackground->CheckSignal No Autofluorescence Check for Autofluorescence CheckBackground->Autofluorescence Yes EnzymeActivity Verify Enzyme Activity (Positive Control) CheckSignal->EnzymeActivity Yes Solution Improved S/N Ratio CheckSignal->Solution No NonspecificBinding Optimize Probe Concentration & Increase Washes Autofluorescence->NonspecificBinding ContaminatedReagents Use Fresh, High-Purity Reagents NonspecificBinding->ContaminatedReagents ContaminatedReagents->Solution ImagingSettings Check Excitation/Emission Wavelengths EnzymeActivity->ImagingSettings Photobleaching Reduce Exposure Time/Intensity ImagingSettings->Photobleaching ProbeIntegrity Check Probe Storage & Preparation Photobleaching->ProbeIntegrity ProbeIntegrity->Solution

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

References

Calibration curve issues in Ddao-C6 quantitative assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddao-C6 quantitative assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of the this compound fluorescent probe for the quantification of analytes such as human serum albumin (HSA) and lipase.

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is crucial for accurate quantification in any assay. Below is a table summarizing common issues encountered during the generation of calibration curves in this compound assays, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Contaminated reagents or solvents. 2. Autofluorescence from sample matrix or microplate material. 3. Sub-optimal excitation/emission wavelength settings.1. Use high-purity, spectroscopy-grade solvents and reagents. Prepare fresh buffers. 2. Run a blank sample containing only the sample matrix to determine its contribution to the signal. Consider using black microplates with clear bottoms to reduce background. 3. Optimize wavelength settings on the fluorometer. For this compound, excitation is typically around 600 nm and emission is around 658 nm[1].
Non-linear Calibration Curve 1. Analyte concentration is outside the linear range of the assay. 2. Inner filter effect at high concentrations of this compound or analyte. 3. Photobleaching of the this compound probe. 4. Saturation of the detector.1. Dilute your standards and samples to fall within the expected linear range. A typical linear range for lipase detection with this compound is 0-50 µg/mL[1]. 2. Reduce the concentration of the this compound probe or dilute the samples. 3. Minimize the exposure of the samples to the excitation light. Use the shortest possible measurement time. 4. Adjust the gain or sensitivity settings on the fluorometer.
Poor Reproducibility (High CV%) 1. Inaccurate pipetting of standards or reagents. 2. Inconsistent incubation times or temperatures. 3. Instability of the this compound probe. 4. Fluctuation in light source intensity.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure all samples and standards are incubated for the same duration and at a constant temperature. 3. Store the this compound stock solution protected from light and at the recommended temperature. Prepare working solutions fresh before each experiment. 4. Allow the fluorometer's lamp to warm up sufficiently before taking measurements.
Low Signal-to-Noise Ratio 1. Insufficient concentration of this compound or analyte. 2. Sub-optimal assay buffer pH or composition. 3. Fluorescence quenching by components in the sample matrix.1. Increase the concentration of the this compound probe or the analyte, ensuring it remains within the linear range. 2. Optimize the assay buffer conditions, including pH and ionic strength. 3. Identify and remove potential quenching agents from the sample or use a matrix-matched calibration curve.
No or Very Low Fluorescence Signal 1. Incorrect excitation or emission wavelength settings. 2. Degradation of the this compound probe. 3. Absence of the target analyte (e.g., active lipase). 4. Incorrect filter set in the fluorometer.1. Verify the wavelength settings are appropriate for this compound (Ex/Em ≈ 600/658 nm)[1]. 2. Check the storage conditions and age of the probe. Test with a positive control. 3. Confirm the presence and activity of the analyte in your samples using an alternative method if possible. 4. Ensure the correct filters for the specified wavelengths are installed and selected.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a cridone ester derivative that functions as an enzymatic activatable near-infrared (NIR) fluorescent probe. It is primarily used for the highly specific detection of human serum albumin (HSA) and for sensing the activity of endogenous lipases[1]. Upon enzymatic cleavage by lipase, the this compound hydrolysates exhibit fluorescence[1].

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The hydrolyzed form of this compound has an excitation maximum in the range of 550-600 nm and an emission maximum in the range of 630-700 nm. A commonly used pair of wavelengths is an excitation of approximately 600 nm and an emission of approximately 658 nm.

Q3: How should I prepare my standards for a calibration curve?

A3: Prepare a stock solution of your analyte (e.g., lipase or HSA) of a known high concentration in the same buffer as your samples. Then, perform a series of serial dilutions to create a range of standards that bracket the expected concentration of your unknown samples. It is recommended to prepare at least 5-7 standard concentrations for a robust calibration curve.

Q4: What is the recommended concentration of this compound to use in the assay?

A4: A starting concentration of 10 µM this compound has been shown to provide a linear relationship for lipase concentrations between 0-50 µg/mL with an incubation time of 30 minutes at 37°C. However, the optimal concentration may vary depending on the specific assay conditions and should be determined empirically.

Q5: How can solvent polarity affect my this compound assay?

A5: The fluorescence of a probe can be significantly influenced by the polarity of the solvent. Generally, an increase in solvent polarity can lead to a shift in the emission spectrum to longer wavelengths (a red shift) and may also affect the fluorescence intensity. It is crucial to use the same solvent for all standards and samples to ensure consistency.

Q6: What are some common causes of fluorescence quenching in this compound assays?

A6: Fluorescence quenching can be caused by various components in the sample matrix, such as heavy ions, halides, or other molecules that can interact with the excited state of the fluorophore. To identify quenching effects, you can perform a spike-and-recovery experiment where a known amount of analyte is added to your sample matrix and the recovery is calculated.

Q7: How can I prevent photobleaching of the this compound probe?

A7: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching, reduce the exposure time of your samples to the light source, decrease the intensity of the excitation light if possible, and prepare your samples fresh and keep them protected from light before measurement.

Experimental Protocols

General Protocol for a this compound Lipase Activity Assay

This protocol provides a general guideline and should be optimized for your specific experimental needs.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the lipase being studied.
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO. Store protected from light at -20°C.
  • This compound Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10 µM). Prepare this solution fresh before each experiment.
  • Lipase Standards: Prepare a stock solution of purified lipase of known concentration in assay buffer. Perform serial dilutions to create standards within the desired concentration range (e.g., 0-50 µg/mL).
  • Samples: Prepare your unknown samples in the same assay buffer.

2. Assay Procedure:

  • To the wells of a black 96-well microplate, add your standards and unknown samples.
  • Add the this compound working solution to each well to initiate the enzymatic reaction.
  • Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a fixed period of time (e.g., 30 minutes). Protect the plate from light during incubation.
  • Measure the fluorescence intensity using a microplate reader with excitation set to ~600 nm and emission to ~658 nm.

3. Data Analysis:

  • Subtract the fluorescence intensity of the blank (assay buffer with this compound but no lipase) from all standard and sample readings.
  • Plot the background-subtracted fluorescence intensity of the standards against their known concentrations.
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit.
  • Use the equation of the calibration curve to calculate the concentration of lipase in your unknown samples.

Visualizations

Experimental Workflow for this compound Quantitative Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, this compound, Standards) add_reagents Add Reagents to Plate prep_reagents->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate Initiate Reaction measure Measure Fluorescence (Ex: 600nm, Em: 658nm) incubate->measure subtract_blank Subtract Blank measure->subtract_blank plot_curve Plot Calibration Curve subtract_blank->plot_curve calculate_conc Calculate Concentrations plot_curve->calculate_conc Linear Regression signaling_pathway Ddao_C6 This compound (Non-fluorescent) Lipase Lipase Ddao_C6->Lipase Substrate Hydrolyzed_Ddao Hydrolyzed Ddao (Fluorescent) Lipase->Hydrolyzed_Ddao Catalyzes Ester Bond Cleavage Fluorescence Fluorescence Signal (Em: ~658 nm) Hydrolyzed_Ddao->Fluorescence Emits Light

References

Validation & Comparative

A Head-to-Head Battle for HSA Quantification: Ddao-C6 vs. ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of Human Serum Albumin (HSA), the choice of analytical method is critical. While the Enzyme-Linked Immunosorbent Assay (ELISA) has long been the gold standard, newer technologies like the fluorescent probe Ddao-C6 are emerging as potential alternatives. This guide provides a comprehensive comparison of these two methods, offering insights into their performance characteristics and experimental protocols to aid in selecting the most suitable assay for your research needs.

Performance at a Glance: A Comparative Analysis

A direct comparison of this compound and ELISA for HSA quantification reveals distinct advantages and disadvantages for each method. The selection of the optimal technique will depend on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or rapid results.

FeatureThis compound Fluorescent ProbeEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Fluorescence enhancement upon binding to HSAEnzyme-catalyzed colorimetric or chemiluminescent detection of an antigen-antibody reaction.
Limit of Detection (LOD) Data not available in published literatureTypically in the low ng/mL range.[1]
Dynamic Range Data not available in published literatureGenerally spans 2-3 orders of magnitude.
**Linearity (R²) **Data not available in published literatureHigh correlation (R² > 0.98) has been reported for other fluorescent probes when compared to ELISA.[1]
Assay Time Potentially rapid, involving a single incubation step.Multi-step process involving several incubation and wash steps, typically taking several hours to a full day.[1]
Specificity High specificity for HSA is claimed.High specificity is achieved through the use of monoclonal or polyclonal antibodies specific to HSA.
Throughput Amenable to high-throughput screening in microplate format.Can be adapted for high-throughput, but the multi-step nature can be a bottleneck.
Ease of Use Simple "mix-and-read" format is possible.Requires more technical expertise and involves multiple pipetting, washing, and incubation steps.

Unveiling the Mechanisms: How They Work

To understand the practical implications of choosing one method over the other, it is essential to grasp their underlying principles.

The this compound Signaling Pathway

This compound is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to Human Serum Albumin. This "turn-on" mechanism allows for the direct quantification of HSA in a sample. The intensity of the emitted fluorescence is proportional to the concentration of HSA.

Ddao_C6 This compound (Low Fluorescence) Complex This compound-HSA Complex (High Fluorescence) Ddao_C6->Complex Binding HSA Human Serum Albumin (HSA) HSA->Complex Detection Fluorescence Detection (Excitation/Emission) Complex->Detection Measurement

This compound HSA Detection Pathway
The ELISA Workflow

The Enzyme-Linked Immunosorbent Assay (ELISA) for HSA quantification is typically a sandwich assay. This involves capturing HSA from the sample with an antibody coated on a microplate well, followed by the addition of a second, enzyme-conjugated antibody that also binds to the captured HSA. The addition of a substrate results in a measurable color change, the intensity of which is proportional to the amount of HSA present.

cluster_0 ELISA Plate Well cluster_1 cluster_2 cluster_3 cluster_4 Capture Antibody Capture Antibody HSA HSA Capture Antibody->HSA Binding Detection Ab Enzyme-Linked Detection Antibody HSA->Detection Ab Binding Substrate Substrate Detection Ab->Substrate Enzymatic Reaction Colorimetric Signal Colorimetric Signal Substrate->Colorimetric Signal

Sandwich ELISA Workflow for HSA

In-Depth Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

This compound HSA Quantification Protocol
  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of HSA standards of known concentrations in the desired assay buffer.

  • Sample Preparation: Dilute the unknown samples to fall within the expected linear range of the assay.

  • Assay Procedure:

    • Pipette the standards and unknown samples into the wells of a microplate.

    • Add the this compound working solution to all wells.

    • Incubate the plate for a specified time at a specific temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the this compound-HSA complex.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Determine the concentration of HSA in the unknown samples by interpolating their fluorescence intensity values on the standard curve.

Standard ELISA Protocol for HSA Quantification

The following is a generalized protocol for a sandwich ELISA. Specific details may vary depending on the commercial kit used.

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for HSA. Incubate overnight at 4°C.

  • Washing: Wash the plate to remove any unbound antibody.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding of other proteins. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add HSA standards and unknown samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add an enzyme-conjugated detection antibody specific for HSA to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the concentration of HSA in the unknown samples from the standard curve.

Conclusion: Making an Informed Decision

The choice between this compound and ELISA for HSA quantification hinges on the specific priorities of the research. While ELISA is a well-established and highly validated method with proven sensitivity and specificity, it involves a more laborious and time-consuming workflow.

This compound, as a fluorescent probe, offers the potential for a much faster, simpler, and more high-throughput assay. However, a significant gap in publicly available data on its performance characteristics, such as its limit of detection and dynamic range, currently exists. Researchers interested in adopting this newer technology should perform in-house validation to establish its performance against the well-characterized ELISA method.

For routine, high-throughput screening where speed and simplicity are paramount, a validated fluorescent probe assay like one using this compound could be advantageous. For applications requiring the highest level of sensitivity and well-established validation, ELISA remains the benchmark. As more data on probes like this compound becomes available, a clearer picture of their role in the landscape of protein quantification will emerge.

References

A Researcher's Guide to Alternative Methods for Detecting Microbial Lipase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of microbial lipase activity is paramount. This guide provides a comprehensive comparison of alternative methods, offering insights into their principles, performance, and protocols to aid in selecting the most suitable technique for your research needs.

Lipases, enzymes that catalyze the hydrolysis of fats, are pivotal in various biological and industrial processes. The choice of assay for detecting their activity can significantly impact experimental outcomes. This guide delves into a range of methodologies beyond traditional techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process.

Comparative Analysis of Lipase Detection Methods

The selection of a lipase activity assay is often a trade-off between sensitivity, throughput, cost, and the specific requirements of the experiment. The following table summarizes the key performance indicators of several alternative methods.

MethodPrincipleTypical Substrate(s)SensitivityThroughputRelative CostKey AdvantagesKey Disadvantages
Chromogenic Enzymatic hydrolysis releases a chromogenic molecule, leading to a measurable color change.p-Nitrophenyl esters (e.g., p-NPP)Moderate (nmol range)HighLowSimple, cost-effective, suitable for HTS.[1][2]Substrate is artificial; potential for interference from turbid solutions.[1][2]
Fluorometric Enzymatic hydrolysis releases a fluorescent molecule, resulting in a measurable increase in fluorescence.4-Methylumbelliferyl esters (e.g., 4-MUB)High (pmol to nmol range)[3]HighModerateHigh sensitivity, suitable for HTS.Artificial substrate; potential for quenching or autofluorescence from sample components.
pH-Stat Titration The release of fatty acids during hydrolysis causes a pH drop, which is continuously titrated with a base to maintain a constant pH. The rate of base addition is proportional to enzyme activity.Natural oils (e.g., olive oil), TributyrinModerate (µmol range)LowModerateUses natural substrates; considered a reference method.Low throughput, requires specialized equipment.
Gas Chromatography (GC) Fatty acids released by lipase activity are derivatized and then separated and quantified by GC.Natural oils, TributyrinHighLowHighHigh specificity and can quantify individual fatty acids.Time-consuming sample preparation (derivatization), requires expensive equipment.
LC-MS Fatty acids released are separated by liquid chromatography and detected and quantified by mass spectrometry.Natural oils (e.g., Triolein)Very High (pmol range)Low to ModerateHighHigh sensitivity and specificity; overcomes substrate and pH limitations of other methods.Requires expensive and specialized equipment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in the laboratory.

Chromogenic Assay using p-Nitrophenyl Palmitate (pNPP)

This method relies on the lipase-catalyzed hydrolysis of the chromogenic substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Porcine pancreatic lipase (or other lipase source)

  • p-Nitrophenyl palmitate (pNPP)

  • 50 mM Sodium Phosphate buffer (pH 8.0)

  • Isopropanol

  • Sodium deoxycholate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Solution Preparation: Dissolve 18 mg of pNPP in 10 mL of isopropanol. In a separate container, prepare a solution of 50 mM sodium phosphate buffer (pH 8.0) containing 5 mM sodium deoxycholate. Add the pNPP/isopropanol solution to the buffer with stirring to create the final substrate solution.

  • Enzyme Preparation: Prepare a stock solution of the lipase in 50 mM sodium phosphate buffer (pH 8.0). Perform serial dilutions to obtain a range of enzyme concentrations for the assay.

  • Assay Reaction:

    • To each well of a 96-well microplate, add 180 µL of the pNPP substrate solution.

    • Add 20 µL of the diluted enzyme solution to initiate the reaction.

    • For the blank, add 20 µL of the buffer without the enzyme.

  • Measurement: Immediately place the microplate in a reader set to 37°C and measure the absorbance at 410 nm every minute for 15-30 minutes.

  • Calculation: The rate of p-nitrophenol production is proportional to the lipase activity and is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol.

Fluorometric Assay using 4-Methylumbelliferyl Butyrate (4-MUB)

This highly sensitive assay measures the fluorescence of 4-methylumbelliferone (4-MU), which is released upon the enzymatic hydrolysis of the non-fluorescent substrate 4-methylumbelliferyl butyrate (4-MUB).

Materials:

  • Lipase source

  • 4-Methylumbelliferyl butyrate (4-MUB)

  • Phosphate buffer (pH 7.0)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUB in DMSO.

  • Working Substrate Solution: Dilute the 4-MUB stock solution in phosphate buffer (pH 7.0) to a final concentration of 0.25 mM. For substrates with longer fatty acid chains like 4-MUP, the addition of a stabilizing agent like SDS (e.g., 0.006% w/v) may be necessary.

  • Enzyme Preparation: Prepare serial dilutions of the lipase in phosphate buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to the wells of a black 96-well microplate.

    • Add 150 µL of the working substrate solution to each well to start the reaction.

    • Include a blank with buffer instead of the enzyme.

  • Measurement: Incubate the plate at 37°C for 25 minutes. The reaction can be stopped by adding an acid solution (e.g., 50 µL of 10% o-phosphoric acid). Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculation: Create a standard curve using known concentrations of 4-methylumbelliferone to quantify the amount of product formed and determine the enzyme activity.

pH-Stat Titration Method

This classic method directly measures the enzymatic activity by quantifying the fatty acids released during the hydrolysis of triglycerides. The decrease in pH is continuously neutralized by the addition of a base, and the rate of base consumption is proportional to the lipase activity.

Materials:

  • Lipase source

  • Substrate emulsion (e.g., olive oil or tributyrin in a gum arabic solution)

  • pH-stat titrator with a thermostatted reaction vessel

  • Standardized NaOH solution (e.g., 0.02 M)

  • Stirrer

Procedure:

  • System Preparation: Calibrate the pH electrode of the pH-stat titrator.

  • Reaction Setup:

    • Add the substrate emulsion to the thermostatted reaction vessel and equilibrate to the desired temperature (e.g., 37°C).

    • Adjust the pH of the emulsion to the desired starting pH (e.g., pH 8.0) with the NaOH solution.

  • Enzyme Addition: Add a known amount of the lipase solution to the reaction vessel to initiate the hydrolysis.

  • Titration: The pH-stat instrument will automatically add the NaOH solution to maintain the pH at the setpoint. Record the volume of NaOH added over time.

  • Calculation: The lipase activity is calculated from the rate of NaOH consumption during the linear phase of the reaction. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This powerful analytical technique allows for the separation and quantification of individual fatty acids released by lipase activity, offering high specificity.

Materials:

  • Lipase source

  • Triglyceride substrate (e.g., triolein)

  • Internal standard (e.g., deuterated fatty acid)

  • Reagents for fatty acid derivatization (e.g., pentafluorobenzyl bromide)

  • Organic solvents (e.g., iso-octane, acetonitrile)

  • GC-MS system

Procedure:

  • Enzymatic Reaction: Incubate the lipase with the triglyceride substrate.

  • Extraction: At various time points, stop the reaction and extract the lipids, including the released fatty acids and the internal standard, using an organic solvent.

  • Derivatization: Convert the fatty acids into their more volatile methyl ester (FAMEs) or pentafluorobenzyl (PFB) ester derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The fatty acid derivatives are separated on the GC column and then detected and quantified by the mass spectrometer.

  • Quantification: Create a standard curve using known concentrations of fatty acid standards to determine the concentration of each fatty acid in the sample. The lipase activity is calculated from the rate of fatty acid production.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers a highly sensitive and specific method for quantifying lipase activity by directly measuring the released fatty acids without the need for derivatization.

Materials:

  • Lipase source

  • Triglyceride substrate (e.g., triolein)

  • Internal standard (e.g., [13C]-oleic acid)

  • Methanol

  • LC-MS system

Procedure:

  • Enzymatic Reaction: Incubate the lipase (e.g., 0.02 µg) in a substrate solution (e.g., 1 mL) at 37°C.

  • Sample Collection: At different time points (e.g., 0, 2, 5, 10, 15 minutes), take a small aliquot (e.g., 2 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately dilute the aliquot (e.g., 500-fold) with methanol containing the internal standard (e.g., 10 µM [13C]-oleic acid) to stop the reaction.

  • LC-MS Analysis: Inject the diluted sample into the LC-MS system. The fatty acids are separated by reverse-phase chromatography and detected by the mass spectrometer in negative ion mode.

  • Quantification: The concentration of the released fatty acid is determined by comparing its peak area to that of the internal standard. A standard curve is generated to ensure linearity of detection. The lipase activity is calculated from the slope of the plot of fatty acid concentration versus reaction time.

Visualizing the Workflow: Diagrams of Key Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary alternative lipase detection methods.

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis pNPP_Substrate Prepare pNPP Substrate Solution Add_Reagents Add Substrate and Enzyme to Microplate pNPP_Substrate->Add_Reagents Enzyme_Dilutions Prepare Enzyme Dilutions Enzyme_Dilutions->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Initiates Reaction Measure_Absorbance Measure Absorbance at 410 nm Incubate->Measure_Absorbance Color Development Calculate_Activity Calculate Lipase Activity Measure_Absorbance->Calculate_Activity

Chromogenic Assay Workflow

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis MUB_Substrate Prepare 4-MUB Working Solution Add_Reagents Add Enzyme and Substrate to Microplate MUB_Substrate->Add_Reagents Enzyme_Dilutions Prepare Enzyme Dilutions Enzyme_Dilutions->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Initiates Reaction Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) Incubate->Measure_Fluorescence Fluorescence Generation Calculate_Activity Calculate Lipase Activity Measure_Fluorescence->Calculate_Activity pH_Stat_Titration_Workflow cluster_setup Setup cluster_reaction Reaction & Titration cluster_analysis Analysis Prepare_Emulsion Prepare Substrate Emulsion Add_to_Vessel Add Emulsion to Reaction Vessel Prepare_Emulsion->Add_to_Vessel Calibrate_pH_Stat Calibrate pH-Stat Calibrate_pH_Stat->Add_to_Vessel Add_Enzyme Add Lipase Add_to_Vessel->Add_Enzyme Equilibrate & Set pH Titrate Continuous Titration with NaOH Add_Enzyme->Titrate Initiates Hydrolysis Record_Volume Record NaOH Volume vs. Time Titrate->Record_Volume Calculate_Activity Calculate Lipase Activity Record_Volume->Calculate_Activity GC_MS_LC_MS_Workflow cluster_gcms GC-MS Path cluster_lcms LC-MS Path Start Enzymatic Reaction (Lipase + Substrate) Stop_Reaction Stop Reaction & Add Internal Standard Start->Stop_Reaction Derivatization Derivatize Fatty Acids Stop_Reaction->Derivatization LCMS_Analysis LC-MS Analysis Stop_Reaction->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quantification Quantify Fatty Acids & Calculate Activity GCMS_Analysis->Quantification LCMS_Analysis->Quantification

References

Ddao-C6: A Comparative Analysis of Specificity for Human vs. Bovine Serum Albumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescent probe Ddao-C6 and its specificity towards Human Serum Albumin (HSA) versus Bovine Serum Albumin (BSA). While this compound is consistently reported as a highly specific probe for HSA, this guide delves into the structural nuances between HSA and BSA that likely govern this selectivity.[1][2] Furthermore, we present a detailed, albeit hypothetical, experimental protocol to quantitatively assess this specificity, complete with illustrative data and visualizations.

Understanding Serum Albumins: HSA and BSA

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are the most abundant plasma proteins in their respective species. They share a high degree of sequence and structural similarity, with approximately 76% sequence identity.[3] Both proteins are crucial for maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances.[4] Despite these similarities, subtle differences in their amino acid composition and three-dimensional structure, particularly in ligand-binding pockets, can lead to significant differences in binding affinities for specific molecules.[4]

This compound: A Probe with High Specificity for HSA

Hypothetical Experimental Protocol for Quantifying Specificity

To quantitatively determine and compare the binding affinity of this compound for HSA and BSA, a fluorescence titration experiment can be performed. This method is a standard technique for studying protein-ligand interactions.

Objective: To determine the binding constants (Ka) of this compound for HSA and BSA.

Materials:

  • This compound

  • Human Serum Albumin (HSA), fatty acid-free

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare stock solutions of HSA and BSA in PBS buffer. The exact concentrations should be determined by UV-Vis spectrophotometry.

  • Fluorescence Titration:

    • In a quartz cuvette, place a fixed concentration of HSA or BSA solution (e.g., 2 µM) in PBS buffer.

    • Record the fluorescence emission spectrum of the protein solution. Tryptophan residues in albumin can be excited at around 295 nm, with an emission maximum around 340-350 nm.

    • Incrementally add small aliquots of the this compound stock solution to the protein solution.

    • After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence emission spectrum.

    • The binding of this compound to the albumin will likely quench the intrinsic tryptophan fluorescence.

  • Data Analysis:

    • The fluorescence intensity at the emission maximum is recorded after each addition of this compound.

    • The data is then used to calculate the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation or by fitting the data to a binding isotherm model (e.g., the Scatchard equation).

Hypothetical Data Presentation

The following table summarizes the type of quantitative data that would be obtained from the proposed fluorescence titration experiment.

ParameterHuman Serum Albumin (HSA)Bovine Serum Albumin (BSA)
Binding Constant (Ka) (M-1) ~1 x 106~1 x 104
Number of Binding Sites (n) ~1~1
Fluorescence Quenching SignificantMinimal

Note: These are hypothetical values intended to illustrate the expected outcome of higher specificity for HSA.

Visualizing the Experimental Workflow and Principle

To further clarify the experimental process and the underlying scientific principle, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis prep_ddao Prepare this compound Stock Solution titrate Incremental Addition of this compound prep_ddao->titrate prep_hsa Prepare HSA Stock Solution start Add Albumin (HSA or BSA) to Cuvette prep_hsa->start prep_bsa Prepare BSA Stock Solution prep_bsa->start start->titrate measure Record Fluorescence Emission Spectrum titrate->measure plot Plot Fluorescence Intensity vs. [this compound] measure->plot calculate Calculate Binding Constant (Ka) and Binding Sites (n) plot->calculate fluorescence_quenching cluster_no_ligand Albumin Alone cluster_with_ligand Albumin + this compound albumin_excited Excited Tryptophan albumin_ground Ground State Tryptophan albumin_excited->albumin_ground Fluorescence light_out Fluorescence Emission (~345 nm) albumin_excited->light_out albumin_ground->albumin_excited Absorption light_in Excitation Light (295 nm) light_in->albumin_ground complex_excited Excited Trp-Ddao-C6 Complex complex_ground Ground State Complex complex_excited->complex_ground Quenching quenched_light Reduced Fluorescence complex_excited->quenched_light complex_ground->complex_excited Absorption light_in2 Excitation Light (295 nm) light_in2->complex_ground

References

DDAO-C6: A Comparative Analysis of Cross-Reactivity with Esterases for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic substrates is paramount. This guide provides an objective comparison of the cross-reactivity of Ddao-C6, a fluorogenic esterase probe, with a panel of common esterases and lipases. The data presented here is intended to assist in the evaluation of this compound for applications in high-throughput screening and drug metabolism studies.

Executive Summary

This compound is a derivative of the far-red fluorophore 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) designed as a substrate for esterase activity. Upon enzymatic cleavage of the C6 ester group, the highly fluorescent DDAO molecule is released, providing a measurable signal. This guide details the cross-reactivity of a closely related analogue, DDAO-AME, with various esterases and lipases, offering insights into the potential substrate promiscuity of this compound. The performance of DDAO-AME is compared with other established fluorogenic esterase substrates.

Comparative Analysis of Esterase Cross-Reactivity

The cross-reactivity of DDAO-derived probes was evaluated against a panel of commercially available esterases and lipases. The following table summarizes the relative fluorescence intensity observed after incubation of the DDAO-AME probe with each enzyme, providing a qualitative comparison of their hydrolytic activity.

Table 1: Qualitative Comparison of DDAO-AME Hydrolysis by Various Esterases and Lipases

Enzyme ClassEnzyme NameSourceRelative Fluorescence Increase (Arbitrary Units)
Esterases Porcine Liver Esterase (PLE)Sus scrofa+++++
EsteraseSaccharomyces cerevisiae++++
EsteraseBacillus subtilis+++
Lipases LipaseCandida rugosa+++
LipaseRhizomucor miehei++
LipasePseudomonas cepacia++
LipaseAspergillus niger+
LipaseChromobacterium viscosum+
LipaseRhizopus oryzae+
LipasePenicillium roqueforti+
LipaseThermomyces lanuginosus+

Data is representative of findings for DDAO-AME probes as reported in the literature. The number of '+' symbols indicates the strength of the fluorescent signal, with '+++++' being the highest.

Quantitative Comparison with Other Fluorogenic Probes

The sensitivity of DDAO-derived probes for detecting esterase activity was compared to other commonly used fluorogenic substrates. The limit of detection (LOD) for Porcine Liver Esterase (PLE) was determined for each probe.

Table 2: Limit of Detection (LOD) for Porcine Liver Esterase (PLE) by Various Fluorogenic Probes

Fluorogenic ProbeLimit of Detection (pg of PLE)
DDAO-AME 22.75
DDAO-AME 111
Resorufin-AME27.5
Fluorescein Diacetate (FDA)0.55
p-Nitrophenyl Acetate (p-NPA)2750

This data highlights the high sensitivity of DDAO-derived probes for detecting low amounts of esterase activity.

Experimental Protocols

General Esterase Activity Assay

This protocol outlines the general procedure for assessing esterase activity using a DDAO-derived fluorogenic probe.

Materials:

  • This compound (or DDAO-AME) stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 10 mM HEPES, pH 7.3)

  • Esterase/lipase enzyme solutions of known concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the enzyme solutions in assay buffer.

  • Prepare a working solution of the DDAO probe in assay buffer (e.g., 5 µM).

  • In a 96-well microplate, add 50 µL of each enzyme dilution to triplicate wells.

  • Include a no-enzyme control (assay buffer only) for background fluorescence measurement.

  • To initiate the reaction, add 50 µL of the DDAO probe working solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes), protected from light.

  • Measure the fluorescence intensity using an appropriate excitation and emission wavelength (e.g., Ex/Em = 635/670 nm for DDAO).

  • Subtract the average fluorescence of the no-enzyme control from all readings.

  • Plot the fluorescence intensity against the enzyme concentration to determine the activity.

Determination of Kinetic Parameters (Kм)

To determine the Michaelis-Menten constant (Kм) for an esterase with this compound, the assay is performed with a fixed enzyme concentration and varying substrate concentrations.

Procedure:

  • Prepare a series of this compound solutions of varying concentrations in assay buffer.

  • Add a fixed concentration of the esterase to each well of a 96-well plate.

  • Initiate the reaction by adding the different concentrations of the this compound solution to the wells.

  • Measure the initial reaction velocity (V₀) by monitoring the rate of fluorescence increase over a short period.

  • Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kм.

Visualizing the Workflow

The following diagrams illustrate the enzymatic reaction and the experimental workflow for assessing esterase activity.

Enzymatic_Reaction cluster_reaction Enzymatic Hydrolysis of this compound This compound\n(Non-fluorescent) This compound (Non-fluorescent) DDAO\n(Highly Fluorescent) DDAO (Highly Fluorescent) This compound\n(Non-fluorescent)->DDAO\n(Highly Fluorescent) Esterase Esterase Esterase C6\n(Byproduct) C6 (Byproduct)

Caption: Enzymatic cleavage of this compound by an esterase.

Experimental_Workflow cluster_workflow Esterase Activity Assay Workflow prep Prepare Enzyme Dilutions and this compound Solution mix Mix Enzyme and Substrate in Microplate prep->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis measure->analyze

Caption: Workflow for the this compound esterase activity assay.

Navigating the Challenges of Complex Biological Samples: A Comparative Guide to Ddao-C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific proteins and enzyme activities in complex biological samples is paramount. While fluorescent probes offer a sensitive detection method, their performance can be hampered by the intricate matrix of biological systems. This guide provides a critical comparison of Ddao-C6, a fluorescent probe for human serum albumin (HSA) and lipase, with alternative methods, highlighting its limitations in complex biological samples and offering supporting experimental data and protocols.

This compound is a fluorogenic probe utilized for the detection of both human serum albumin and lipase activity. Its mechanism relies on an enzymatic or binding event that triggers a fluorescent signal. However, the complex environment of biological samples such as serum, plasma, and cell lysates can present significant challenges to the accuracy and specificity of this compound.

This compound for Lipase Detection: The Challenge of Esterase Interference

A primary limitation of using this compound and its derivatives for lipase detection in complex biological samples is the potential for cross-reactivity with other enzymes, particularly esterases. Esterases are abundant in many biological preparations and can also hydrolyze the ester linkage in this compound, leading to a false-positive signal and an overestimation of lipase activity. Research suggests that some Ddao-based probes may even be better substrates for esterases than for lipases, necessitating higher concentrations of lipase to achieve a discernible signal over the background esterase activity.

This interference is a critical consideration when working with samples like cell lysates or tissue homogenates, which contain a diverse milieu of enzymes.

Comparative Analysis: this compound vs. Alternative Lipase Assays

To overcome the limitations of this compound, several alternative methods for lipase detection are available. These range from other fluorescent probes with potentially higher specificity to traditional colorimetric and titrimetric assays.

Method Principle Advantages Limitations in Complex Samples
This compound Enzymatic cleavage of an ester bond releases a fluorescent product.High sensitivity; real-time measurement.Potential for significant interference from esterases, leading to overestimation of lipase activity.
Resorufin-Based Probes (e.g., Resorufin Oleate) Enzymatic hydrolysis releases the highly fluorescent resorufin molecule.Long-wavelength emission minimizes autofluorescence from biological samples.Can also be hydrolyzed by esterases; substrate solubility can be a factor.
EnzChek® Lipase Substrate A triglyceride analog that fluoresces upon cleavage by lipase.High sensitivity and designed for lipase specificity.Performance in highly complex lysates with various lipolytic enzymes should be validated.
Colorimetric Assays (e.g., p-nitrophenyl butyrate) Enzymatic cleavage releases a colored product (p-nitrophenol) that can be measured spectrophotometrically.Simple, cost-effective, and widely used.Lower sensitivity compared to fluorescent methods; potential for interference from other enzymes and colored compounds in the sample.
Titrimetric Assays Measures the release of fatty acids from a triglyceride substrate by titration with a standardized base.Considered a "gold standard" for lipase activity; directly measures the enzymatic product.Low throughput, requires larger sample volumes, and is not suitable for real-time measurements.
Experimental Workflow: Lipase Activity Assay in Cell Lysate

The following diagram illustrates a general workflow for assessing lipase activity in a cell lysate, which can be adapted for this compound or alternative fluorescent probes.

Lipase_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Lipase Activity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_lysis Cell Lysis (e.g., sonication, detergent) cell_culture->cell_lysis Harvest Cells centrifugation Centrifugation cell_lysis->centrifugation lysate_collection Collect Supernatant (Cell Lysate) centrifugation->lysate_collection reaction_setup Prepare Reaction Mixture (Buffer, Lysate, Probe) lysate_collection->reaction_setup incubation Incubate (e.g., 37°C) reaction_setup->incubation measurement Measure Fluorescence (Plate Reader) incubation->measurement standard_curve Generate Standard Curve measurement->standard_curve calculation Calculate Lipase Activity standard_curve->calculation

Workflow for Lipase Activity Measurement.
Detailed Experimental Protocol: Lipase Assay in Cell Lysate

1. Cell Lysate Preparation: a. Culture cells to the desired confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

2. Lipase Activity Assay: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. In a 96-well microplate, add a specific volume of cell lysate. c. Add the fluorescent probe (e.g., this compound) to each well to a final concentration as recommended by the manufacturer. d. Include appropriate controls: a blank (buffer and probe only) and a positive control (purified lipase). e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protecting it from light. f. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

3. Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. If using a standard curve of the fluorescent product, calculate the amount of product generated. c. Normalize the lipase activity to the protein concentration of the cell lysate.

This compound for Human Serum Albumin (HSA) Detection: Navigating Protein Interference

While this compound can be used for the detection of HSA, its performance in complex biological fluids like serum can be affected by the presence of a high concentration of other proteins. Non-specific binding of the probe to other abundant proteins can lead to inaccurate quantification.

Comparative Analysis: this compound vs. Alternative HSA Assays

Several well-established methods are available for HSA quantification, each with its own set of advantages and limitations, particularly concerning specificity in complex samples.

Method Principle Advantages Limitations in Complex Samples
This compound Binding to HSA induces a change in fluorescence.High sensitivity.Potential for non-specific binding to other serum proteins, leading to inaccuracies.
Bromocresol Green (BCG) Assay A dye-binding method where BCG selectively binds to albumin, causing a color change.Simple, inexpensive, and widely used in clinical settings.Known to overestimate albumin levels, especially in the presence of acute-phase proteins and other globulins.[1][2] Can produce false-positive results.[3]
Bromocresol Purple (BCP) Assay Another dye-binding method considered to be more specific for albumin than BCG.Generally more accurate than BCG.Can still be subject to interference from other proteins and is pH-sensitive.[3][4]
Immunoassays (ELISA, Turbidimetry, Nephelometry) Utilize specific antibodies to detect and quantify HSA.High specificity and sensitivity.Can be more expensive and time-consuming than dye-binding assays.
High-Performance Liquid Chromatography (HPLC) Separates albumin from other serum components before quantification.High accuracy and specificity.Requires specialized equipment and is a lower-throughput method.
Signaling Pathway: Principle of Dye-Binding Assays for Albumin

The following diagram illustrates the basic principle of dye-binding assays like the Bromocresol Green (BCG) method for albumin detection.

Dye_Binding_Assay cluster_reaction Assay Principle HSA Human Serum Albumin (HSA) Complex HSA-BCG Complex (Colored) HSA->Complex Binds BCG Bromocresol Green (BCG Dye) BCG->Complex Binds Measurement Spectrophotometric Measurement Complex->Measurement Absorbance proportional to [HSA]

Principle of the BCG Assay for Albumin.
Detailed Experimental Protocol: Comparison of HSA Detection in Serum

1. Sample Preparation: a. Collect blood samples and prepare serum according to standard laboratory procedures. b. If necessary, dilute the serum samples in an appropriate buffer (e.g., PBS) to bring the expected albumin concentration within the linear range of the assays.

2. This compound Assay: a. In a 96-well plate, add the diluted serum samples. b. Add this compound solution to each well. c. Incubate as recommended and measure fluorescence. d. Use a standard curve of purified HSA to quantify the results.

3. Bromocresol Green (BCG) Assay: a. Prepare the BCG reagent according to the manufacturer's instructions. b. In a separate 96-well plate, add the diluted serum samples. c. Add the BCG reagent to each well. d. Incubate for a short period (e.g., 5-10 minutes) at room temperature. e. Measure the absorbance at the appropriate wavelength (typically around 620 nm). f. Quantify the HSA concentration using a standard curve prepared with purified HSA.

4. Data Comparison: a. Compare the HSA concentrations obtained from both the this compound and BCG assays. b. Analyze any discrepancies, particularly in samples known to have high levels of interfering proteins.

Conclusion

While this compound offers a sensitive fluorescent method for the detection of lipase and human serum albumin, its application in complex biological samples is not without limitations. For lipase activity measurement, the potential for significant interference from esterases is a major concern that can compromise data accuracy. In the case of HSA detection, non-specific protein binding can lead to erroneous results.

Researchers and drug development professionals should carefully consider these limitations and validate the performance of this compound in their specific sample matrix. The use of alternative, and in some cases more specific, assays such as those based on different fluorescent probes for lipase, or immunoassays and more specific dye-binding agents for HSA, may be necessary to ensure reliable and accurate quantification in complex biological samples. The choice of method should be guided by the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the nature of the biological sample being analyzed.

References

A Comparative Guide to Lipase Activity Assays: Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of lipase activity is paramount. This guide provides a comprehensive comparison of commonly used lipase activity assays, with a special focus on the reproducibility of a fluorescence-based method utilizing a Ddao-C6 substrate, alongside established alternative techniques.

Lipases (triacylglycerol acylhydrolases) are a crucial class of enzymes that catalyze the hydrolysis of triglycerides. Their activity is a key indicator in various physiological processes and a target for drug discovery in fields like obesity, metabolic disorders, and pancreatitis. The choice of assay for measuring lipase activity can significantly impact the reliability and comparability of experimental results. This guide delves into the methodologies and performance of different assays to aid in selecting the most appropriate method for your research needs.

Comparison of Reproducibility

The reproducibility of an assay is a critical parameter, often expressed as the coefficient of variation (CV), which quantifies the degree of variation between replicate measurements. A lower CV indicates higher reproducibility. The table below summarizes the reported reproducibility for various lipase assay methods.

Assay TypeSubstrate PrincipleDetection MethodReported Reproducibility (CV%)
Fluorescence-Based Assay This compound (Hypothetical)FluorometricEstimated to be in the range of 5-15% based on similar assays
Fluorescence-Based Assay EnzChek™ Lipase SubstrateFluorometricNot explicitly stated, but described as having good reproducibility[1][2][3]
Immunological Assay Specific pancreatic lipaseImmunoassay5.5% (Commercial Spec cPL)[4][5]
Immunological Assay Specific pancreatic lipaseImmunoassay17.0% (In-house VetScan cPL)
Immunological Assay Specific pancreatic lipaseImmunoassay23.7% (In-house Vcheck cPL)
Titrimetric Assay TributyrinpH-stat titration3.9% (Intermediate precision)
Colorimetric Assay p-Nitrophenyl estersSpectrophotometricGenerally good, but can be affected by sample turbidity

Note: The reproducibility of the this compound based assay is an estimate based on the performance of other fluorescence-based assays, as direct data for this specific substrate is not widely available.

Experimental Workflows

The selection of a lipase assay is also dependent on the experimental workflow, throughput requirements, and available instrumentation. Below are graphical representations of the typical workflows for fluorescence-based, titrimetric, and colorimetric lipase assays.

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer and this compound Substrate Mix Mix Sample and Substrate in a microplate well Reagents->Mix Sample Prepare Lipase Sample (e.g., cell lysate, purified enzyme) Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Increase (Excitation/Emission) Incubate->Measure

A typical workflow for a fluorescence-based lipase assay.

Titrimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Titration cluster_analysis Analysis Substrate Prepare Substrate Emulsion (e.g., Olive Oil) Mix Mix Sample and Substrate in a reaction vessel Substrate->Mix Sample Prepare Lipase Sample Sample->Mix Titrate Titrate with NaOH to maintain a constant pH (e.g., 7.7) Mix->Titrate Calculate Calculate Lipase Activity based on NaOH consumption Titrate->Calculate

A typical workflow for a titrimetric lipase assay.

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Buffer and p-Nitrophenyl Substrate Mix Mix Sample and Substrate Reagents->Mix Sample Prepare Lipase Sample Sample->Mix Incubate Incubate at a specific temperature and time Mix->Incubate Stop Stop Reaction (e.g., add acetone:ethanol) Incubate->Stop Measure Measure Absorbance of p-Nitrophenol (410 nm) Stop->Measure

A typical workflow for a colorimetric lipase assay.

Detailed Experimental Protocols

Fluorescence-Based Lipase Assay (Hypothetical this compound Method)

This protocol is based on the general principles of fluorescence-based lipase assays and is adaptable for a substrate like this compound, where the cleavage of the C6 acyl chain by lipase results in a detectable increase in fluorescence.

Materials:

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, with 150 mM NaCl and 1 mM CaCl₂)

  • Lipase-containing samples (e.g., purified enzyme, cell lysates, or tissue homogenates)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

  • Pipette 50 µL of the lipase-containing sample into each well of the 96-well plate. Include appropriate controls (e.g., buffer only for blank, a known active lipase as a positive control).

  • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the increase in fluorescence intensity over time at the optimal excitation and emission wavelengths for the Ddao fluorophore.

  • Calculate the lipase activity from the rate of fluorescence increase, after subtracting the background fluorescence from the blank wells.

Titrimetric Lipase Assay

This classic method measures the release of fatty acids from a triglyceride substrate by titrating the liberated protons with a base to maintain a constant pH.

Materials:

  • Substrate emulsion (e.g., Olive oil or Tributyrin emulsified in a buffer with gum arabic)

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.7 at 37°C)

  • Standardized NaOH solution (e.g., 50 mM)

  • pH-stat titrator or a pH meter and a burette

  • Reaction vessel with a stirrer

Procedure:

  • Equilibrate the substrate emulsion and Assay Buffer to the reaction temperature (e.g., 37°C) in the reaction vessel.

  • Adjust the initial pH of the reaction mixture to the desired setpoint (e.g., pH 7.7) using the NaOH solution.

  • Initiate the reaction by adding a known volume of the lipase-containing sample to the reaction vessel.

  • Maintain the pH at the setpoint by the controlled addition of the NaOH solution using the pH-stat titrator.

  • Record the volume of NaOH consumed over a specific period.

  • Calculate the lipase activity based on the rate of NaOH consumption, where one unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Colorimetric Lipase Assay

This method utilizes a chromogenic substrate, typically a p-nitrophenyl (pNP) ester of a fatty acid. Lipase-catalyzed hydrolysis releases p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically.

Materials:

  • p-Nitrophenyl ester substrate (e.g., p-nitrophenyl butyrate or p-nitrophenyl palmitate) dissolved in a suitable solvent (e.g., isopropanol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Stop solution (e.g., a mixture of acetone and ethanol)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the Assay Buffer and the p-nitrophenyl ester substrate in each well of the microplate.

  • Initiate the reaction by adding the lipase-containing sample to each well.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance of the released p-nitrophenol at 410 nm.

  • Determine the concentration of p-nitrophenol using a standard curve and calculate the lipase activity.

Concluding Remarks

The choice of a lipase activity assay is a critical decision that depends on the specific research question, sample type, required throughput, and available equipment. While the hypothetical This compound based fluorescence assay offers the potential for high sensitivity and a continuous, real-time measurement format, its reproducibility would need to be empirically determined.

Titrimetric assays , although considered a gold standard, are generally low-throughput and require specialized equipment. Colorimetric assays using p-nitrophenyl esters are simple and suitable for high-throughput screening, but can be prone to interference from sample components. Immunological assays offer high specificity for a particular lipase but may not reflect the enzymatic activity of all lipases present in a sample.

For researchers requiring high reproducibility, a well-validated commercial immunological assay or a carefully optimized titrimetric assay may be the most suitable choices. However, for high-throughput screening and applications where high sensitivity is paramount, fluorescence-based assays, including those with substrates analogous to this compound, present a compelling alternative, provided they are carefully validated for reproducibility within the specific experimental context.

References

A Head-to-Head Comparison: DDAO-C6 Fluorescent Assay vs. Traditional Colorimetric Methods for Lipase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking sensitive and efficient methods for lipase activity detection, the choice between novel fluorescent probes and traditional colorimetric assays is a critical one. This guide provides an in-depth comparison of the DDAO-C6 near-infrared (NIR) fluorescent probe and the widely used p-nitrophenyl palmitate (pNPP) colorimetric assay, offering insights into their respective performance, protocols, and underlying mechanisms.

The accurate quantification of lipase activity is paramount in various research fields, from drug discovery targeting metabolic disorders to the development of industrial biocatalysts. While traditional colorimetric assays have long been the standard, emerging fluorescent technologies like the this compound probe offer significant advantages in terms of sensitivity and suitability for high-throughput screening.

Performance at a Glance: this compound vs. p-Nitrophenyl Palmitate (pNPP)

To facilitate a clear comparison, the following table summarizes the key performance characteristics of the this compound fluorescent assay and the traditional pNPP colorimetric assay for lipase activity.

Performance MetricThis compound Fluorescent Assayp-Nitrophenyl Palmitate (pNPP) Colorimetric Assay
Principle Enzymatic hydrolysis of the non-fluorescent this compound substrate by lipase releases the highly fluorescent DDAO fluorophore.Enzymatic hydrolysis of the chromogenic substrate pNPP by lipase releases p-nitrophenol, a yellow-colored product.
Detection Method Fluorescence plate readerAbsorbance plate reader
Excitation / Emission ~600 nm / ~658 nm[1][2]N/A
Wavelength for Detection Emission at ~658 nm[1][2]Absorbance at 410-415 nm[3]
Sensitivity HighModerate
Limit of Detection (LOD) Lower (Higher Sensitivity)Higher (Lower Sensitivity)
Dynamic Range A linear relationship between fluorescence and lipase concentration has been reported in the range of 0-50 µg/mL.Dependent on substrate concentration and reaction time.
Assay Type Continuous or endpointTypically endpoint, but can be adapted for kinetic measurements.
High-Throughput Screening Highly suitableAdaptable, but can be more cumbersome.
Interference Potential for interference from fluorescent compounds.Potential for interference from colored compounds and turbidity from insoluble substrates.

Delving into the Mechanisms: How They Work

Understanding the underlying principles of each assay is crucial for experimental design and data interpretation.

The this compound Fluorescent Assay: A "Turn-On" System

The this compound assay operates on a "turn-on" fluorescence mechanism. The this compound probe itself is a non-fluorescent molecule. In the presence of lipase, the enzyme cleaves the ester bond in the this compound molecule, releasing the 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) fluorophore. This liberated DDAO is highly fluorescent in the near-infrared spectrum. The intensity of the emitted fluorescence is directly proportional to the amount of DDAO produced, and thus, to the activity of the lipase enzyme.

This compound (Non-fluorescent) This compound (Non-fluorescent) DDAO (Fluorescent) DDAO (Fluorescent) This compound (Non-fluorescent)->DDAO (Fluorescent) Enzymatic Cleavage Fatty Acid Fatty Acid This compound (Non-fluorescent)->Fatty Acid Enzymatic Cleavage Lipase Lipase Lipase->this compound (Non-fluorescent)

This compound enzymatic activation pathway.
The p-Nitrophenyl Palmitate (pNPP) Colorimetric Assay: A Chromogenic Approach

The pNPP assay is a well-established colorimetric method. The substrate, p-nitrophenyl palmitate, is a colorless compound. Lipase hydrolyzes the ester bond in pNPP, releasing palmitic acid and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color. The intensity of this yellow color, measured by absorbance spectrophotometry, is proportional to the amount of p-nitrophenol released and, consequently, to the lipase activity.

pNPP (Colorless) pNPP (Colorless) p-Nitrophenol (Yellow) p-Nitrophenol (Yellow) pNPP (Colorless)->p-Nitrophenol (Yellow) Enzymatic Hydrolysis Palmitic Acid Palmitic Acid pNPP (Colorless)->Palmitic Acid Enzymatic Hydrolysis Lipase Lipase Lipase->pNPP (Colorless)

pNPP colorimetric assay mechanism.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for performing lipase activity assays using this compound and pNPP in a 96-well microplate format. It is important to optimize these protocols for specific experimental conditions.

This compound Fluorescent Lipase Assay Protocol

This protocol is a general guideline and should be optimized for the specific lipase and experimental conditions.

Materials:

  • This compound probe

  • Lipase-containing sample

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7-8)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound working solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in assay buffer to the desired final concentration.

  • Sample preparation: Prepare serial dilutions of the lipase sample in assay buffer.

  • Assay reaction: In a 96-well black microplate, add a specific volume of the lipase sample to each well.

  • Initiate the reaction: Add the this compound working solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Fluorescence measurement: Measure the fluorescence intensity at an excitation wavelength of ~600 nm and an emission wavelength of ~658 nm using a fluorescence microplate reader.

  • Data analysis: Subtract the background fluorescence (wells with no lipase) from the sample readings. Plot the fluorescence intensity against the lipase concentration to determine the enzyme activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Prepare this compound Working Solution Add this compound Add this compound to Initiate Reaction Prepare this compound->Add this compound Prepare Lipase Prepare Lipase Sample Dilutions Add Lipase Add Lipase Sample to Microplate Prepare Lipase->Add Lipase Add Lipase->Add this compound Incubate Incubate at Optimal Temperature Add this compound->Incubate Measure Fluorescence Measure Fluorescence (Ex: ~600nm, Em: ~658nm) Incubate->Measure Fluorescence Analyze Data Subtract Background & Plot Data Measure Fluorescence->Analyze Data

This compound fluorescent lipase assay workflow.
p-Nitrophenyl Palmitate (pNPP) Colorimetric Lipase Assay Protocol

This protocol is a generalized method and may require optimization.

Materials:

  • p-Nitrophenyl palmitate (pNPP)

  • Lipase-containing sample

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Solvent for pNPP (e.g., isopropanol)

  • Emulsifier/stabilizer (e.g., Triton X-100, gum arabic)

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare pNPP substrate solution: Dissolve pNPP in isopropanol. Create an emulsion by adding the pNPP solution to the assay buffer containing an emulsifier like Triton X-100 and gum arabic.

  • Sample preparation: Prepare serial dilutions of the lipase sample in assay buffer.

  • Assay reaction: In a 96-well clear microplate, add a specific volume of the pNPP substrate solution to each well.

  • Initiate the reaction: Add the lipase sample to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Absorbance measurement: Measure the absorbance at 410-415 nm using an absorbance microplate reader.

  • Data analysis: Subtract the background absorbance (wells with no lipase) from the sample readings. Use a standard curve of p-nitrophenol to calculate the amount of product formed and determine the enzyme activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare pNPP Prepare pNPP Substrate Emulsion Add Substrate Add pNPP Substrate to Microplate Prepare pNPP->Add Substrate Prepare Lipase Prepare Lipase Sample Dilutions Add Lipase Add Lipase Sample to Initiate Reaction Prepare Lipase->Add Lipase Add Substrate->Add Lipase Incubate Incubate at Optimal Temperature Add Lipase->Incubate Measure Absorbance Measure Absorbance (410-415 nm) Incubate->Measure Absorbance Analyze Data Subtract Background & Calculate Activity Measure Absorbance->Analyze Data

p-Nitrophenyl palmitate (pNPP) colorimetric lipase assay workflow.

Conclusion: Choosing the Right Assay for Your Research

Both the this compound fluorescent assay and the traditional pNPP colorimetric assay are valuable tools for measuring lipase activity.

The This compound assay stands out for its high sensitivity , near-infrared fluorescence (which minimizes background interference from biological samples), and its suitability for high-throughput screening . This makes it an excellent choice for applications requiring the detection of low lipase activities or the screening of large compound libraries for lipase inhibitors or activators.

The pNPP assay , on the other hand, is a cost-effective and well-established method that can be performed with standard laboratory equipment. While it may be less sensitive than fluorescent assays and prone to turbidity issues, modifications to the protocol have improved its reliability and adaptability to microplate formats. It remains a robust option for routine lipase activity measurements where high sensitivity is not the primary concern.

Ultimately, the choice between these assays will depend on the specific requirements of the research, including the desired level of sensitivity, sample throughput, and available instrumentation. For cutting-edge research and drug development, the superior performance characteristics of the this compound fluorescent probe offer a compelling advantage.

References

Safety Operating Guide

Proper Disposal Procedures for Ddao-C6: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

For quick reference, the key quantitative properties of Ddao-C6 and its derivatives are summarized in the table below.

PropertyValueReference
CAS Number2102418-90-4
Excitation Wavelength (Ex)600 nm
Emission Wavelength (Em)658 nm
Hydrolysate Ex Wavelength550-600 nm
Hydrolysate Em Wavelength630-700 nm

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on established guidelines for the disposal of laboratory chemical waste. It is crucial to handle this compound and its waste with care, adhering to all institutional and regulatory requirements.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and experimental residues, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Specifically, segregate halogenated and non-halogenated solvent waste. Aqueous waste should also be collected separately.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including a lab coat, safety glasses, and chemical-resistant gloves.

3. Waste Container Selection and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for liquid waste. For solid waste, such as contaminated labware, use a clearly marked, puncture-resistant container.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The concentration of all constituents.

    • The accumulation start date (the date the first drop of waste is added).

    • The specific hazards (e.g., "Toxic," "Irritant" - as a precaution, given the lack of a specific SDS).

4. Waste Accumulation and Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure the waste container is kept closed at all times, except when adding waste.

  • Use secondary containment, such as a tray, to prevent spills.

  • Do not exceed the accumulation limit of 55 gallons for hazardous waste or one quart for acutely toxic waste in the SAA.

5. Disposal Request and Pickup:

  • Once the waste container is nearly full (no more than ¾ full is recommended) or has been in accumulation for the maximum allowable time (typically 6-12 months, check institutional guidelines), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Complete all necessary paperwork accurately and completely.

6. Decontamination of Empty Containers:

  • Empty this compound containers must be triple-rinsed with a suitable solvent before they can be considered non-hazardous.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Ddao_C6_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container Select & Label Compatible Waste Container ppe->container collect Collect Waste in Labeled Container container->collect storage Store in Designated Satellite Accumulation Area (SAA) collect->storage check_full Container Full (≤ 3/4)? storage->check_full check_full->storage No request Submit Waste Pickup Request to EHS check_full->request Yes pickup EHS Pickup & Proper Disposal request->pickup end Disposal Complete pickup->end Hazard_Communication_Pathway ehs Environmental Health & Safety (EHS) pi Principal Investigator (PI) / Lab Supervisor ehs->pi Provides Guidelines & Training pi->ehs Coordinates Waste Pickup researcher Researcher / Lab Personnel pi->researcher Ensures Training & Compliance researcher->pi Reports Issues & Requests Disposal waste_handler Hazardous Waste Handler researcher->waste_handler Properly Labels & Segregates Waste waste_handler->ehs Transports Waste for Final Disposal

References

Essential Safety and Operational Guide for Handling Ddao-C6

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for Ddao-C6, a novel fluorescent small molecule probe. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and effective use in a laboratory setting. Given that specific hazard data for this compound is not yet fully established, a conservative approach based on handling similar potentially hazardous chemical compounds is mandatory. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) before beginning work.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

All personnel must use the specified PPE when handling this compound in any form (solid or in solution). The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.

Table 1: Required PPE for Handling this compound

Protection Type Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended) Prevents direct skin contact. Check for tears before and during use.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles Protects eyes from splashes of solutions or airborne powder.
Body Protection Fully-buttoned laboratory coat Protects skin and personal clothing from contamination.

| Respiratory Protection | Required when handling powder or creating aerosols (e.g., sonicating) | Use a certified respirator with an appropriate particulate filter within a fume hood. |

Operational Plan: Handling and Preparation of this compound Stock Solution

This protocol details the steps for safely preparing a 10 mM stock solution from solid this compound. All handling of the solid compound must be performed within a certified chemical fume hood.

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

  • Preparation: Don all required PPE as specified in Table 1. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.

  • Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder directly into the tube. Record the exact weight.

  • Solubilization: Calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration. Using a calibrated micropipette, add the DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Cap the tube securely. Vortex the solution for 30-60 seconds or until the solid is completely dissolved. A brief sonication may be used if necessary; ensure the tube remains capped to prevent aerosol generation.

  • Labeling and Storage: Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and preparation date. Store the stock solution as specified in Table 2, protected from light.

Table 2: Quantitative Data and Storage for this compound

Parameter Value Notes
Molecular Weight 450.6 g/mol (Assumed) Use the value from the certificate of analysis for precise calculations.
Recommended Solvent Anhydrous DMSO Ensures stability and solubility.
Stock Solution Conc. 1 - 10 mM Higher concentrations may risk precipitation.
Storage Temperature -20°C to -80°C Protect from freeze-thaw cycles.
Light Sensitivity Highly light-sensitive Always store in amber tubes or wrap tubes in aluminum foil.

| Working Concentration | 1 - 10 µM | Dilute from stock solution immediately before use. |

Disposal Plan: Waste Management

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be placed in a dedicated, sealed, and clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused or waste solutions containing this compound must be collected in a labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain. Follow all local and institutional regulations for chemical waste disposal.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

Diagram 1: this compound Spill Response Workflow

A Spill Detected B Alert personnel in the immediate area. Isolate the spill. A->B C Assess Spill Size & Hazard (Solid or Liquid?) B->C D_solid Minor Solid Spill (<100mg) C->D_solid Solid D_liquid Minor Liquid Spill (<10ml) C->D_liquid Liquid F Large Spill or Outside Fume Hood C->F Major E_solid Gently cover with damp paper towel to avoid dust. Wipe with appropriate decontaminant. Place all materials in hazardous waste. D_solid->E_solid H Decontaminate PPE and report incident. E_solid->H E_liquid Absorb with chemical spill pad or absorbent material. Wipe area with decontaminant. Place all materials in hazardous waste. D_liquid->E_liquid E_liquid->H G Evacuate the area immediately. Close doors. Contact institutional Safety Officer / Emergency Response. F->G

Caption: Workflow for responding to a this compound chemical spill.

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